molecular formula C12H18 B086046 1,3,5-Triethylbenzene CAS No. 102-25-0

1,3,5-Triethylbenzene

Cat. No.: B086046
CAS No.: 102-25-0
M. Wt: 162.27 g/mol
InChI Key: WJYMPXJVHNDZHD-UHFFFAOYSA-N
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Description

1,3,5-Triethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406584. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5-triethylbenzene
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InChI

InChI=1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYMPXJVHNDZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID30881228
Record name 1,3,5-Triethylbenzene
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Molecular Weight

162.27 g/mol
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CAS No.

102-25-0
Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-Triethylbenzene
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Record name Benzene, 1,3,5-triethyl-
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Record name 1,3,5-Triethylbenzene
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Record name 1,3,5-triethylbenzene
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Record name 1,3,5-TRIETHYLBENZENE
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Foundational & Exploratory

Synthesis and Preparation of 1,3,5-Triethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3,5-triethylbenzene, a key intermediate in various fields of chemical research, including supramolecular chemistry and as a building block for more complex organic molecules. This document details the prevalent synthetic methodologies, including the classical Friedel-Crafts alkylation and disproportionation of diethylbenzene. It offers in-depth experimental protocols, a comparative analysis of synthetic routes, and detailed characterization data. Furthermore, this guide illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a symmetrically substituted aromatic hydrocarbon. Its unique structural properties make it a valuable scaffold in the design of complex molecular architectures. The controlled and efficient synthesis of this compound is, therefore, of significant interest to the scientific community. This guide will focus on the most common and effective methods for its preparation, providing the necessary details for replication and optimization in a laboratory setting.

Synthetic Methodologies

The preparation of this compound can be primarily achieved through two main synthetic routes:

  • Friedel-Crafts Alkylation of Benzene (B151609): This is the most traditional and widely employed method, involving the electrophilic substitution of benzene with an ethylating agent in the presence of a Lewis acid catalyst.

  • Disproportionation of Diethylbenzene: This industrial method involves the redistribution of ethyl groups among diethylbenzene molecules, often in the presence of a suitable catalyst.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is a fundamental method for forging carbon-carbon bonds with aromatic rings.[1] The reaction proceeds through the formation of an ethyl carbocation or a polarized complex which then acts as the electrophile.

Reaction Scheme:

C₆H₆ + 3 CH₃CH₂Br --(AlCl₃)--> C₆H₃(CH₂CH₃)₃ + 3 HBr

The formation of the 1,3,5-isomer is favored under conditions that allow for thermodynamic equilibrium. Although the ethyl group is an ortho-, para-director under kinetic control, the steric hindrance in the ortho position of a di- and tri-substituted benzene ring makes the 1,3,5-isomer the most thermodynamically stable product.

Disproportionation of Diethylbenzene

In industrial settings, this compound can be obtained from the disproportionation of diethylbenzene. This process involves heating diethylbenzene with a catalyst, leading to the transfer of ethyl groups and the formation of benzene, triethylbenzene (B13742051), and other polyethylated benzenes. The concentration of the 1,3,5-isomer in the resulting triethylbenzene mixture can be enriched by controlling the reaction conditions.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from a literature procedure and is a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethyl Bromide (CH₃CH₂Br)

  • Anhydrous Benzene (C₆H₆)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Benzene Addition: Anhydrous aluminum chloride is added to the flask, followed by anhydrous benzene. The flask is cooled in an ice bath.

  • Ethylating Agent Addition: Ethyl bromide is added dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching: The reaction is carefully quenched by slowly pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HBr gas will be evolved.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling points of the triethylbenzene isomers are very close, so a fractionating column is necessary for efficient separation.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis will likely contain other isomers (1,2,3- and 1,2,4-triethylbenzene) and residual starting materials or solvents. Fractional distillation is an effective method for purification.

  • Boiling Point of this compound: 215-216 °C at atmospheric pressure.

  • Boiling Points of other isomers: The boiling points of 1,2,3- and 1,2,4-triethylbenzene (B43892) are very close to that of the 1,3,5-isomer, making a highly efficient fractionating column essential for good separation.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Routes for this compound

Parameter Friedel-Crafts Alkylation Disproportionation of Diethylbenzene
Starting Materials Benzene, Ethyl bromideDiethylbenzene, Ethylbenzene
Catalyst Aluminum Chloride (AlCl₃)Chloroaluminium catalytic complex
Reaction Temperature 0 °C to Room TemperatureIncreased Temperature
Reported Yield HighConcentration of 1,3,5-isomer in triethylbenzene is 74-78 wt.-%.[2]
Advantages Well-established laboratory method, high yields reported.Utilizes readily available industrial feedstocks.
Disadvantages Polyalkylation can be a side reaction, requires anhydrous conditions.Produces a mixture of products requiring separation.

Table 2: Physical and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₁₂H₁₈[3][4]
Molar Mass 162.27 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 215-216 °C[3]
Density 0.862 g/mL at 25 °C[3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.83 (s, 3H, Ar-H), 2.60 (q, J=7.6 Hz, 6H, -CH₂-), 1.23 (t, J=7.6 Hz, 9H, -CH₃)[5]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 143.8, 125.8, 28.9, 15.6[5]
IR (neat, cm⁻¹) ν 3010, 2965, 2932, 2872, 1605, 1458, 835[4]
Mass Spectrum (EI, m/z) 162 (M+), 147, 133, 119, 105, 91[4]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Aromatic Substitution (Tris-Ethylation) cluster_step3 Step 3: Catalyst Regeneration EtBr Ethyl Bromide (CH₃CH₂Br) Electrophile Ethyl Cation Complex [CH₃CH₂]⁺[AlCl₃Br]⁻ EtBr->Electrophile Reaction with Lewis Acid AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Electrophile Benzene Benzene Monoethylbenzene Ethylbenzene Benzene->Monoethylbenzene + [CH₃CH₂]⁺ Diethylbenzene 1,3-Diethylbenzene (intermediate) Monoethylbenzene->Diethylbenzene + [CH₃CH₂]⁺ (meta-directing under thermodynamic control) Triethylbenzene This compound Diethylbenzene->Triethylbenzene + [CH₃CH₂]⁺ (meta-directing under thermodynamic control) Intermediate Arenium Ion Intermediate Product Alkylated Benzene Intermediate->Product - H⁺ HBr HBr AlCl3_regen AlCl₃ (regenerated) [AlCl₃Br]⁻ [AlCl₃Br]⁻ [AlCl₃Br]⁻->HBr [AlCl₃Br]⁻->AlCl3_regen + H⁺

Caption: Friedel-Crafts Alkylation Mechanism for this compound Synthesis.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Slow Addition of Ethyl Bromide at 0-10 °C setup->addition reaction Stirring at Room Temperature addition->reaction quench Quenching with Ice and HCl reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry Drying of Organic Layer workup->dry evaporation Solvent Removal dry->evaporation purification Fractional Distillation evaporation->purification product Pure this compound purification->product

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of this compound, with a focus on the Friedel-Crafts alkylation method. The provided experimental protocols, comparative data, and mechanistic diagrams offer a robust resource for researchers and professionals. The successful synthesis and purification of this compound are crucial for its application in advanced chemical synthesis, and this guide provides the foundational knowledge for achieving this outcome efficiently and safely. Further research into more sustainable and atom-economical synthetic routes remains an area of active interest.

References

A Technical Guide to the Spectroscopic Analysis of 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,3,5-triethylbenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8 (Variable)Singlet3HAr-H
~2.6 (Variable)Quartet6H-CH₂-
~1.2 (Variable)Triplet9H-CH₃

Table 2: ¹³C NMR Spectroscopic Data of this compound [2][4][5]

Chemical Shift (δ) ppmAssignment
~144 (Variable)Ar-C (quaternary)
~126 (Variable)Ar-CH
~29 (Variable)-CH₂-
~16 (Variable)-CH₃

Table 3: Key IR Absorption Bands for this compound [6][7][8][9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080 - 3030C-H StretchingAromatic
2975 - 2845C-H StretchingAlkyl (CH₃, CH₂)
~1600, ~1500C=C StretchingAromatic Ring
1470 - 1370C-H BendingAlkyl (CH₃, CH₂)
900 - 735C-H Out-of-plane Bending1,3,5-trisubstituted Benzene

Table 4: Mass Spectrometry Data for this compound [8][11][12][13]

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular Ion)
147High[M - CH₃]⁺
133Moderate[M - C₂H₅]⁺
105Moderate[C₈H₉]⁺ (likely tropylium (B1234903) ion derivative)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[14]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[14]

    • Ensure complete dissolution, using vortexing or gentle heating if necessary.[14]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering out any particulates.[14]

    • If an internal standard is required for quantitative analysis (qNMR), a known amount of a reference compound like tetramethylsilane (B1202638) (TMS) or 1,3,5-triisopropylbenzene (B165165) can be added.[14][15]

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

    • Shim the instrument to obtain a homogeneous magnetic field.[16]

    • For quantitative ¹H NMR, use a pulse angle of 30° or 90° and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[15]

    • Acquire the spectrum and process the data, including Fourier transformation, phasing, and baseline correction.[15]

2.2 Infrared (IR) Spectroscopy

The following protocol details the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer[17]:

  • Instrumentation:

    • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[17]

  • Procedure:

    • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.[17]

    • Sample Application: Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[17]

    • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will generate the final absorbance or transmittance spectrum.[17]

    • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

2.3 Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is described below:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation and Data Acquisition:

    • Use a GC-MS system equipped with an appropriate capillary column for separating non-polar aromatic compounds.

    • Inject a small volume of the sample solution into the GC inlet.

    • The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium), where separation occurs based on boiling point and column affinity.

    • As this compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • In the ion source, electron ionization (EI) is used to bombard the molecules with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve ATR_Sample Place drop on ATR Crystal Sample->ATR_Sample NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube GC_Vial Prepare Dilute Solution for GC-MS Dissolve->GC_Vial NMR NMR Spectrometer (¹H & ¹³C) NMR_Tube->NMR MS GC-MS (Electron Ionization) GC_Vial->MS IR FTIR-ATR Spectrometer ATR_Sample->IR NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Process IR Data (Vibrational Frequencies) IR->IR_Data MS_Data Process MS Data (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Data Correlation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide on the Thermophysical and Thermochemical Data of 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical and thermochemical properties of 1,3,5-Triethylbenzene. The information is compiled from critically evaluated data, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental methodologies for key measurements are also provided to support the replication and validation of these findings.

Thermophysical Data of this compound

The thermophysical properties of this compound are essential for understanding its behavior in various physical and chemical processes. Key data points are summarized in the table below.

PropertyValueUnitsReference
Molecular FormulaC₁₂H₁₈[1][2]
Molar Mass162.27g·mol⁻¹[1][3]
AppearanceColorless liquid[3]
Density (at 25 °C)0.862g·cm⁻³[3][4]
Melting Point-66.5°C[3]
206.7K[3]
Boiling Point (at 1 atm)215°C[3][4]
488K[5]
Refractive Index (n20/D)1.495[4]
Flash Point76°C[3]
Reid Vapor Pressure0.03psia[6]
Critical Temperature679K[5]
Critical Pressure24.35bar[5]
Critical Density1.60mol/l[5]

Thermochemical Data of this compound

Thermochemical data provide insight into the energy changes associated with chemical reactions involving this compound.

PropertyValueUnitsReference
Enthalpy of Vaporization (ΔvapH°)59.2 ± 0.3kJ·mol⁻¹[5][7]
Enthalpy of Formation (Ideal Gas, ΔfH°gas)-77.42kJ·mol⁻¹[7]
Standard Gibbs Free Energy of Formation (ΔfG°)143.31kJ·mol⁻¹[7]
Enthalpy of Fusion (ΔfusH°)20.10kJ·mol⁻¹[7]
Ideal Gas Heat Capacity (Cp,gas)See NIST Web Thermo TablesJ·mol⁻¹·K⁻¹[7][8]
Saturated Liquid Heat CapacitySee NIST Web Thermo TablesJ·mol⁻¹·K⁻¹[8]

Experimental Protocols

The determination of the thermophysical and thermochemical data presented above relies on precise experimental methodologies. The following sections detail the typical protocols for key measurements.

Vapor Pressure Determination by Ebulliometry

The vapor pressure of this compound as a function of temperature is a critical dataset for many applications. A common and accurate method for this measurement is ebulliometry.[3][4][9]

Principle: Ebulliometry involves measuring the boiling point of a liquid at a known, controlled pressure.[3][4] By systematically varying the pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed.

Apparatus:

  • Ebulliometer: A glass or metal apparatus consisting of a boiler, a Cottrell pump (to ensure the equilibrium of liquid and vapor phases at the point of temperature measurement), a thermometer well, and a condenser.[9]

  • Pressure Control and Measurement System: A vacuum pump, a surge tank, and a high-precision pressure transducer or manometer are used to set and measure the pressure within the ebulliometer.

  • Temperature Measurement System: A calibrated platinum resistance thermometer or a high-precision digital thermometer.

Procedure:

  • A pure sample of this compound is placed in the boiler of the ebulliometer.

  • The system is evacuated and then filled with an inert gas to the desired starting pressure.

  • The sample is heated to its boiling point, and the Cottrell pump ensures that the thermometer is bathed in a continuous stream of the boiling liquid and its vapor, ensuring an accurate equilibrium temperature reading.

  • Once the temperature and pressure readings are stable, they are recorded.

  • The pressure is then incrementally changed, and the new equilibrium boiling temperature is measured.

  • This process is repeated over the desired pressure and temperature range.

The experimental data for this compound's vapor pressure, heat capacity, and density along the saturation line were extensively measured and reported by Chirico, R.D., Knipmeyer, S.E., and Nguyen, A. in the Journal of Chemical & Engineering Data in 1997.[5][10]

Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel with an internal sample cup, ignition wires, and a gas inlet.

  • Calorimeter Jacket: An insulated container filled with a precisely known mass of water, in which the bomb is submerged.

  • High-Precision Thermometer: To measure the temperature change of the water.

  • Ignition System: A power source to supply a current to the ignition wire.

  • Pellet Press: To compress the sample into a pellet for controlled combustion.

Procedure:

  • A pellet of known mass of this compound is placed in the sample cup inside the bomb.

  • A fuse wire is attached to the electrodes, with the wire in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is then placed in the calorimeter, which is filled with a known mass of water.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing a current through the fuse wire.

  • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The enthalpy of combustion of this compound is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate. This difference in heat flow is directly proportional to the heat capacity of the sample.

Apparatus:

  • Differential Scanning Calorimeter: An instrument containing two sample holders (one for the sample and one for a reference), a furnace to control the temperature program, and sensors to measure the differential heat flow.

  • Sample Pans: Small, sealed aluminum or other inert metal pans to hold the sample.

  • Analytical Balance: For accurate weighing of the sample.

Procedure:

  • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A temperature program is initiated, typically involving a linear heating rate over the desired temperature range.

  • The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • The heat capacity of the sample is calculated from the differential heat flow signal, the heating rate, and the sample mass. Calibration with a standard material of known heat capacity is required for accurate measurements.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for acquiring and analyzing the thermophysical and thermochemical data of this compound.

Thermophysical_Data_Workflow cluster_thermophysical Thermophysical Properties cluster_thermochemical Thermochemical Properties cluster_analysis Data Analysis and Modeling density Density Measurement data_comp Data Compilation & Evaluation density->data_comp vp Vapor Pressure (Ebulliometry) h_vap Enthalpy of Vaporization (from Vapor Pressure) vp->h_vap Clausius-Clapeyron Equation vp->data_comp mp Melting Point Determination mp->data_comp bp Boiling Point Measurement bp->data_comp ri Refractive Index Measurement ri->data_comp combustion Enthalpy of Combustion (Bomb Calorimetry) h_form Enthalpy of Formation (Calculated) combustion->h_form Hess's Law h_form->data_comp h_vap->data_comp cp Heat Capacity (DSC) cp->data_comp eos Equation of State Modeling data_comp->eos thermo_tables Generation of Thermodynamic Tables data_comp->thermo_tables eos->thermo_tables

References

An In-depth Technical Guide to the Solubility of 1,3,5-Triethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triethylbenzene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the principle of "like dissolves like," qualitative solubility information, and a detailed experimental protocol for the quantitative determination of its solubility.

Core Topic: Solubility Profile of this compound

This compound (C₁₂H₁₈) is a nonpolar, aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring symmetrically substituted with three ethyl groups, dictates its solubility behavior. The nonpolar nature of the molecule means it is readily soluble in nonpolar organic solvents and has low solubility in polar solvents such as water.[1] The general solubility of this compound is also influenced by temperature, with solubility in organic solvents typically increasing as the temperature rises.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents. This information is based on its chemical properties and general principles of solubility.

Solvent FamilyExample SolventPolarityExpected Solubility
Nonpolar Aliphatic Hexane, CyclohexaneNonpolarHighly Soluble/Miscible[1]
Aromatic Toluene, BenzeneNonpolarHighly Soluble/Miscible
Halogenated Chloroform, Carbon TetrachlorideNonpolarHighly Soluble/Miscible
Ethers Diethyl EtherSlightly PolarSoluble
Esters Ethyl AcetateModerately PolarSoluble
Ketones AcetonePolar AproticModerately Soluble
Alcohols Ethanol, MethanolPolar ProticSoluble
Polar Aprotic Dimethylformamide (DMF)Polar AproticSparingly Soluble
Polar Protic WaterHighly PolarInsoluble[1]

Experimental Protocol: Quantitative Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium (shake-flask) method. This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column) or a calibrated viscometer/densitometer

  • Volumetric flasks and pipettes

  • Autosampler vials for GC analysis

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Standard Solutions prep_samples Prepare Solvent + Excess Solute Samples calibrate Generate Calibration Curve prep_standards->calibrate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_samples->equilibrate settle Allow Excess Solute to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by GC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Detailed Procedure

a. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations (e.g., 1, 5, 10, 20, 50, and 100 mg/mL).

  • These standards will be used to generate a calibration curve for the analytical instrument.

b. Sample Preparation and Equilibration:

  • In a series of glass vials, add a known volume of the organic solvent.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a second liquid phase should be visible.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

c. Sample Collection and Analysis:

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess this compound to settle.

  • Carefully withdraw a sample from the upper solvent phase (the supernatant) using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets of this compound.

  • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Analyze the diluted sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

d. Calculation of Solubility:

  • Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted sample.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of this compound in the specific organic solvent at the given temperature.

Logical Relationship of Solubility

The solubility of this compound is governed by the intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the logical relationship between the properties of the solvent and the resulting solubility of this nonpolar aromatic hydrocarbon.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces cluster_solubility Resulting Solubility solute_prop Nonpolar Aromatic strong_interaction Strong Solute-Solvent (Van der Waals) weak_interaction Weak Solute-Solvent solvent_nonpolar Nonpolar solvent_polar Polar solvent_nonpolar->strong_interaction solvent_polar->weak_interaction high_solubility High Solubility / Miscible strong_interaction->high_solubility low_solubility Low Solubility / Insoluble weak_interaction->low_solubility

References

An In-Depth Technical Guide to the Historical Context of 1,3,5-Triethylbenzene Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene is a symmetrically substituted aromatic hydrocarbon that has found utility in various fields of chemical synthesis, including as a building block for supramolecular structures and specialized ligands.[1] Its discovery and initial synthesis are intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts alkylation. This whitepaper provides a detailed historical and technical overview of the discovery and synthesis of this compound, with a focus on the early experimental protocols and the scientific context of the late 19th century.

The Dawn of a New Synthetic Era: The Friedel-Crafts Reaction

The story of this compound begins with the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they published a seminal paper in the Comptes Rendus de l'Académie des Sciences titled "Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc." (On a new general method for the synthesis of hydrocarbons, ketones, etc.).[2][3][4] This publication detailed a versatile method for the formation of carbon-carbon bonds on an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃).[2][3] This reaction, now universally known as the Friedel-Crafts alkylation, revolutionized synthetic organic chemistry by providing a direct route to alkylated aromatic compounds.[2]

The general mechanism of the Friedel-Crafts alkylation involves the activation of the alkyl halide by the Lewis acid to form a carbocation or a carbocation-like complex. This electrophile then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the alkyl group.

First Synthesis of this compound

An interesting aspect of the formation of the 1,3,5-isomer is that it is the thermodynamically favored product. While the ethyl group is typically an ortho-, para-director in electrophilic aromatic substitution under kinetic control, the reversibility of the Friedel-Crafts alkylation allows for isomerization to the most stable product, which is the meta-substituted isomer due to reduced steric hindrance.[6] This phenomenon is related to what is now known as the Jacobsen rearrangement, which involves the migration of alkyl groups on a benzene (B151609) ring under acidic conditions.[7][8][9][10]

Experimental Protocols of Key Syntheses

This section details a representative experimental protocol for the synthesis of this compound based on the Friedel-Crafts reaction, as described in a 2005 publication which refined earlier methods.[6][11]

Synthesis of this compound via Friedel-Crafts Alkylation[7][12]

Objective: To synthesize this compound from benzene and ethyl bromide using aluminum chloride as a catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene

  • Ethyl Bromide (EtBr)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Water condenser with a gas trap

  • Magnetic stirrer

  • Ice water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a water condenser was set up. The condenser was fitted with a tube submerged in a saturated aqueous solution of sodium bicarbonate to neutralize the evolved hydrogen bromide gas.

  • The reaction flask was charged with anhydrous aluminum chloride.

  • The flask was cooled to 0 °C in an ice-water bath.

  • Ethyl bromide was added slowly to the aluminum chloride with continuous stirring via the addition funnel.

  • After the complete addition of ethyl bromide, benzene was added slowly over a period of 20 minutes.

  • The reaction mixture was then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Upon completion of the reaction, the mixture was slowly poured into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • The resulting mixture was transferred to a separatory funnel, and the organic layer was separated.

  • The aqueous layer was extracted with diethyl ether.

  • The combined organic layers were washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • The organic layer was dried over anhydrous magnesium sulfate.

  • The drying agent was removed by filtration, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound was then purified by distillation.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as reported in the 2005 procedure, which represents a highly optimized version of the original Friedel-Crafts synthesis.

ParameterValueReference
Benzene (moles)0.320[6]
Ethyl Bromide (moles)0.590[6]
Aluminum Chloride (moles)Not specified in mole equivalent
Reaction Temperature0 °C to room temperature[6]
Reaction Time4 hours[6]
YieldHigh (not quantified in the excerpt)[6]
Boiling Point215 °C[5][12]
Density (20°C)0.862 g/cm³[5]

Visualizing the Synthesis

The following diagrams illustrate the key pathways and workflows discussed in this paper.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzene Benzene Triethylbenzene This compound Benzene->Triethylbenzene + 3 C₂H₅Br EthylBromide Ethyl Bromide EthylBromide->Triethylbenzene AlCl3 AlCl₃ AlCl3->Triethylbenzene catalyst HBr HBr

Caption: Friedel-Crafts Alkylation for this compound Synthesis.

Experimental_Workflow start Start: Reactants & Catalyst reaction Reaction at 0°C to RT start->reaction quench Quenching with Ice/Water reaction->quench extraction Extraction with Diethyl Ether quench->extraction washing Washing with H₂O & NaHCO₃ extraction->washing drying Drying over MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Distillation evaporation->purification end End: Pure this compound purification->end

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The discovery of this compound is a direct consequence of the pioneering work of Friedel and Crafts in 1877. Their development of the aluminum chloride-catalyzed alkylation of aromatic rings provided a powerful new tool for organic synthesis that remains fundamental to the field. While the initial reports were not focused on optimizing the yield of this specific compound, subsequent work has demonstrated that this compound can be synthesized in high yields from readily available starting materials. This historical and technical overview provides a valuable resource for researchers and professionals in understanding the origins and synthesis of this important chemical building block.

References

CAS number and molecular structure of 1,3,5-Triethylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-triethylbenzene, including its molecular structure, key identifiers, and spectroscopic data. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation are also presented, alongside relevant safety information.

Core Compound Information

Chemical Identity

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three ethyl groups at positions 1, 3, and 5.[1] This symmetrical arrangement significantly influences its physical properties and reactivity.[1]

Molecular Structure

  • Molecular Formula: C₁₂H₁₈[2][3][4]

  • Molecular Weight: 162.27 g/mol [2][3][4]

  • CAS Number: 102-25-0[2][3][4]

  • Canonical SMILES: CCC1=CC(=CC(=C1)CC)CC[2][4]

  • InChI Key: WJYMPXJVHNDZHD-UHFFFAOYSA-N[2][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Physical Properties
AppearanceColorless liquid[2]
Density0.862 g/cm³[2]
Melting Point-66.5 °C[2]
Boiling Point215 °C[2]
Flash Point76 °C[2]
Refractive Index (n_D)1.495[2]
SolubilityInsoluble in water; soluble in ethanol (B145695) and diethyl ether.[2]
¹H NMR (CDCl₃)
Chemical Shift (δ) -CH₃~1.2 ppm (triplet)
Chemical Shift (δ) -CH₂~2.6 ppm (quartet)
Chemical Shift (δ) Ar-H~6.8 ppm (singlet)
¹³C NMR (CDCl₃)
Chemical Shift (δ) -CH₃~15 ppm
Chemical Shift (δ) -CH₂~29 ppm
Chemical Shift (δ) Ar-C~126 ppm
Chemical Shift (δ) Ar-C-Et~144 ppm
IR Spectroscopy
C-H stretch (aromatic)~3030 cm⁻¹
C-H stretch (aliphatic)~2870-2965 cm⁻¹
C=C stretch (aromatic)~1600, 1500 cm⁻¹
C-H bend (aromatic)~880 cm⁻¹ (characteristic of 1,3,5-substitution)

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride.[2]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of this compound in a laboratory setting.

Materials and Reagents:

  • Benzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous diethyl ether (50 mL). Stir the suspension.

  • Addition of Benzene: Add benzene (1.0 eq) to the addition funnel and add it dropwise to the stirred suspension of aluminum chloride in diethyl ether.

  • Addition of Ethyl Bromide: After the addition of benzene is complete, add ethyl bromide (3.0 eq) to the addition funnel and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction: After the addition of ethyl bromide is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation to yield pure this compound.

Logical Workflow for Synthesis and Purification

Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Benzene, Ethyl Bromide, AlCl₃ reaction_mixture Stirring and Reflux reactants->reaction_mixture Friedel-Crafts Alkylation quench Quench with Ice/Water reaction_mixture->quench extraction Solvent Extraction quench->extraction washing Wash with HCl, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Development

Due to its unique symmetrical structure, this compound serves as a valuable building block in various fields of chemical synthesis.

  • Ligand Synthesis: It can be used in the synthesis of a range of di- and trinucleating ligands.[2]

  • Supramolecular Chemistry: Its rigid and symmetric core makes it an ideal scaffold for the construction of complex supramolecular assemblies and host-guest systems.

  • Materials Science: It is a precursor for the synthesis of advanced materials with tailored electronic and photophysical properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Pictogram: Exclamation mark (GHS07)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H413: May cause long-lasting harmful effects to aquatic life.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2]

    • P273: Avoid release to the environment.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

The vapor of this compound can form an explosive mixture with air.[2]

References

Physical properties like boiling point and density of 1,3,5-Triethylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 1,3,5-Triethylbenzene (CAS No: 102-25-0), a significant aromatic hydrocarbon. The focus is on its boiling point and density, presenting validated data from multiple sources and outlining the standard experimental protocols for their determination.

Core Physical Properties

This compound is a colorless, flammable liquid that is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and diethyl ether.[1][2][3] Its key physical characteristics are essential for its application in chemical synthesis, including its use as a supramolecular template and in the creation of di- and trinucleating ligands.[3]

The following table summarizes the experimentally determined and literature-reported values for the boiling point and density of this compound.

Physical PropertyValueConditionsSource(s)
Boiling Point 215 °Cat 1 atm[1][2][3][4]
216 °Cat 1 atm[5][6]
Density 0.862 g/cm³-[1][5]
0.862 g/mLat 25 °C[3][4]
0.861 g/mLat 20 °C[6]
Molecular Formula C₁₂H₁₈-[2][7][8]
Molecular Weight 162.27 g/mol -[5][6][7]

Experimental Protocols

The determination of physical properties such as boiling point and density requires precise and standardized methodologies to ensure accuracy and reproducibility.

The capillary method (also known as the Siwoloboff method) is a common and efficient technique for determining the boiling point of a small quantity of a liquid organic compound.[9][10][11]

Apparatus:

  • Thiele tube or an aluminum heating block

  • Thermometer (calibrated, appropriate range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Liquid for heat bath (e.g., silicone oil, paraffin) if using a Thiele tube

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[12]

  • Capillary Insertion: Take a capillary tube that has been sealed at one end. Place the open end down into the liquid in the fusion tube.[11][12]

  • Assembly: Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the entire assembly into the Thiele tube or aluminum block.[12] Begin heating gently and uniformly.[13]

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Recording Temperature: Note the temperature when this steady stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[11]

  • Verification: For accuracy, the process can be repeated. The boiling point is the average of the temperatures recorded during the heating and cooling phases.

The density of a liquid can be accurately determined using several methods, with pycnometers and digital density meters being standard in research settings.

Apparatus:

  • Pycnometer (e.g., Bingham pycnometer) or a digital density meter

  • Analytical balance (precision of ±0.0001 g)

  • Thermostatic bath to maintain a constant temperature (e.g., 20 °C or 25 °C)

Procedure (Using a Pycnometer):

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_pyc).

  • Water Mass: Fill the pycnometer with deionized, degassed water and place it in the thermostatic bath until it reaches thermal equilibrium (e.g., 20 °C). Adjust the water volume to the pycnometer's calibration mark, dry the exterior, and record the mass (m_pyc+water).

  • Sample Mass: Empty and dry the pycnometer completely. Fill it with this compound, allow it to reach thermal equilibrium in the bath, adjust the volume to the mark, dry the exterior, and record the mass (m_pyc+sample).

  • Calculation:

    • Calculate the mass of the water: m_water = (m_pyc+water) - m_pyc.

    • Calculate the volume of the pycnometer at the specified temperature: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Calculate the mass of the sample: m_sample = (m_pyc+sample) - m_pyc.

    • Calculate the density of the sample: ρ_sample = m_sample / V_pyc.

Visualization of Experimental Workflow

The logical flow for characterizing a chemical substance like this compound involves sample preparation followed by parallel or sequential property measurements.

G cluster_prep Sample Preparation cluster_bp Boiling Point Determination cluster_density Density Determination cluster_report Data Reporting A Obtain Pure This compound Sample B Assemble Capillary and Fusion Tube A->B F Calibrate Pycnometer with Deionized Water A->F C Heat Sample Uniformly in Thiele Tube B->C D Observe Bubble Stream & Liquid Re-entry C->D E Record Boiling Point Temperature D->E I Tabulate and Report Physical Properties E->I G Measure Mass of Sample in Pycnometer at T F->G H Calculate Density (ρ = m/V) G->H H->I

Caption: Workflow for determining the boiling point and density of this compound.

References

Methodological & Application

Application Notes and Protocols: 1,3,5-Triethylbenzene in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene is a symmetrically substituted aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its electron-rich nature, a consequence of the three activating ethyl groups, makes it a reactive substrate for electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation. This allows for the introduction of additional alkyl groups onto the benzene (B151609) ring, leading to the formation of polysubstituted aromatic compounds. These products can be key intermediates in the synthesis of complex molecules, including ligands for catalysis, specialized polymers, and pharmacologically active compounds.

A significant challenge in the Friedel-Crafts alkylation of this compound is controlling the degree of substitution. The initial alkylation product is often more reactive than the starting material, leading to polyalkylation.[1][2] Therefore, careful control of reaction conditions is crucial to achieve the desired product selectivity.

This document provides detailed protocols and application notes for the use of this compound in Friedel-Crafts alkylation reactions, with a focus on methodology, quantitative data from analogous systems, and strategies to control selectivity.

Data Presentation

The following tables summarize quantitative data for representative Friedel-Crafts alkylation reactions. While specific data for the alkylation of this compound is not extensively published, the following examples with analogous substrates (benzene and its derivatives) provide valuable insights into expected outcomes and the influence of reaction parameters.

Table 1: Synthesis of 1,3,5-Triisopropylbenzene from Benzene *

ParameterLewis Acid (AlCl₃) Method
Catalyst Aluminum Chloride (AlCl₃)
Alkylating Agent 2-Propanol
Reactant Ratio (Benzene:2-Propanol) ~5:1 (large excess of benzene)
Temperature 5-10°C (addition), then 40-50°C (reflux)
Reaction Time 1-2 hours (addition), 4-6 hours (reflux)
Primary Product 1,3,5-Triisopropylbenzene
Key Feature Use of excess benzene to minimize polyalkylation.[1]

*This reaction serves as an analogue for the exhaustive alkylation of an aromatic ring to achieve a 1,3,5-trisubstituted product.

Table 2: High-Selectivity Synthesis of 1,3,5-Triisopropylbenzene via an Alternative Route *

ParameterValue
Starting Material 1-Bromo-2,4,6-triisopropylbenzene
Catalyst Cobalt(II) tetrabutylporphyrin
Reagents Potassium hydroxide
Solvent Ethanol
Temperature 150°C
Isolated Yield (%) 94
Reference [3]

*This table showcases a high-yield method to obtain a specific 1,3,5-trisubstituted benzene derivative, highlighting that alternative synthetic strategies can offer superior selectivity compared to classical Friedel-Crafts alkylation.[3]

Experimental Protocols

The following protocols provide detailed methodologies for Friedel-Crafts alkylation. Protocol 1 describes a general procedure for the alkylation of an aromatic compound, which can be adapted for this compound.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of this compound with 2-Chloropropane (B107684) (Hypothetical Example)

This protocol describes the isopropylation of this compound to yield 1,3,5-triethyl-2,4,6-triisopropylbenzene. This is a representative procedure based on established methods for the synthesis of polysubstituted benzenes.[1]

Materials:

  • This compound

  • 2-Chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reactant Charging: Charge the flask with this compound and anhydrous dichloromethane. Cool the flask to 0-5°C using an ice bath.

  • Catalyst Addition: While stirring vigorously, carefully add anhydrous aluminum chloride to the cooled solution in portions. An exothermic reaction may occur.

  • Alkylating Agent Addition: Place 2-chloropropane in the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 5-10°C.

  • Reaction: After the complete addition of the alkylating agent, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours to drive the reaction to completion.

  • Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the desired polysubstituted benzene derivative.

Mandatory Visualizations

Friedel-Crafts Alkylation Mechanism

The following diagram illustrates the general mechanism of a Friedel-Crafts alkylation reaction.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration Alkyl_Halide R-X Carbocation_Complex R⁺ [AlX₄]⁻ Alkyl_Halide->Carbocation_Complex + AlX₃ Lewis_Acid AlX₃ Aromatic_Ring This compound Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Aromatic_Ring->Sigma_Complex + R⁺ Product Alkyl-Substituted This compound Sigma_Complex->Product + [AlX₄]⁻ HX H-X

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Workflow for Friedel-Crafts Alkylation

The diagram below outlines the key steps in a typical laboratory-scale Friedel-Crafts alkylation experiment.

experimental_workflow setup Reaction Setup (Flask, Stirrer, Condenser) cooling Cooling (Ice Bath) setup->cooling reagents Addition of This compound and Solvent cooling->reagents catalyst Portion-wise Addition of AlCl₃ reagents->catalyst alkylation Dropwise Addition of Alkylating Agent catalyst->alkylation reaction Reaction at Room Temp or Reflux alkylation->reaction quench Quenching (Ice/HCl) reaction->quench workup Work-up (Separation and Washing) quench->workup drying Drying and Solvent Removal workup->drying purification Purification (Distillation/Chromatography) drying->purification product Final Product purification->product

Caption: Experimental workflow for a typical Friedel-Crafts alkylation.

Logical Relationship: Controlling Polyalkylation

This diagram illustrates the decision-making process and strategies to mitigate the common issue of polyalkylation in Friedel-Crafts reactions.

polyalkylation_control start Goal: Mono-alkylation of This compound check_poly Is Polyalkylation a Significant Side Reaction? start->check_poly strategy1 Strategy 1: Use Large Excess of This compound check_poly->strategy1 Yes strategy2 Strategy 2: Control Stoichiometry and Reaction Time check_poly->strategy2 Yes strategy3 Strategy 3: Use a Milder Lewis Acid Catalyst check_poly->strategy3 Yes outcome Increased Selectivity for Mono-alkylation Product strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Strategies to control polyalkylation.

References

Application Notes and Protocols: 1,3,5-Triethylbenzene as a High-Temperature Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene (TEB) is a symmetrically substituted aromatic hydrocarbon characterized by its high boiling point, low volatility, and non-polar nature. These properties make it a candidate for use as a high-temperature solvent in specialized organic synthesis and materials science applications. While its role as a synthetic intermediate and a structural scaffold in supramolecular chemistry is well-established, its application as a reaction solvent is less documented but holds potential for reactions requiring sustained high temperatures and a non-polar environment.[1][2][3] This document provides an overview of its properties, potential applications, and a generalized protocol for its use in high-temperature polymerization reactions.

Physical and Chemical Properties

This compound is a colorless liquid with a high flash point, contributing to its safe handling at elevated temperatures compared to lower-boiling aromatic solvents.[4] Its non-polar character allows for the effective dissolution of other non-polar compounds and reagents.[2] Key physical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₁₂H₁₈[4]
Molecular Weight162.27 g/mol [4]
Boiling Point215 °C[4]
Density0.862 g/mL at 25 °C[4]
Melting Point-66.5 °C[4]
Flash Point76 °C[4]
Solubility in WaterPractically insoluble[4]
Solubility in Organic SolventsSoluble in ethanol, diethyl ether[4]

Applications in Organic Synthesis

Due to its high boiling point, this compound is suitable for reactions that require temperatures exceeding the boiling points of common aromatic solvents like toluene (B28343) (111 °C) or xylene (approx. 140 °C). Such applications can include certain types of polymerizations, condensations, and organometallic reactions where high activation energy barriers must be overcome.

High-Temperature Polymerization Reactions

High-boiling point aromatic solvents are crucial in the synthesis of certain polymers where high temperatures are necessary to ensure sufficient reaction rates and to maintain the polymer in solution. While specific examples detailing the use of this compound in this context are not abundant in the literature, its properties are analogous to other high-boiling aromatic solvents used in the synthesis of specialty polymers.

Experimental Protocols

The following is a generalized protocol for a high-temperature solution polymerization reaction where this compound could serve as a suitable solvent. This protocol is illustrative and should be adapted based on the specific monomers and catalysts used.

General Protocol: High-Temperature Solution Polymerization

Objective: To synthesize a high-molecular-weight polymer requiring a reaction temperature of 180-200 °C.

Materials:

  • Monomer A (e.g., a substituted aromatic diol)

  • Monomer B (e.g., an activated aromatic dihalide)

  • Catalyst (e.g., a palladium or copper-based catalyst)

  • Anhydrous this compound (as solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add Monomer A, Monomer B, and the catalyst in the desired stoichiometric ratios.

    • Add a sufficient volume of anhydrous this compound to achieve the desired monomer concentration (typically 0.1-1 M).

  • Reaction:

    • Begin vigorous stirring and gently heat the reaction mixture using an oil bath.

    • Slowly raise the temperature to the target range (180-200 °C).

    • Maintain the reaction at this temperature for the required duration (typically 2-24 hours), monitoring the progress by techniques such as GPC or NMR spectroscopy if possible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., methanol (B129727) or hexane).

    • Collect the solid polymer by filtration.

    • Wash the polymer with the non-solvent to remove any residual solvent and unreacted monomers.

    • Dry the purified polymer in a vacuum oven at an appropriate temperature.

Logical Relationships and Workflows

The decision-making process for selecting a high-boiling point solvent and the general workflow for a high-temperature reaction are illustrated in the diagrams below.

SolventSelectionWorkflow start Define Reaction Requirements temp High Reaction Temperature Needed? (>150 °C) start->temp common_solvents Consider Common Solvents (Toluene, Xylene) temp->common_solvents No high_boiling_solvents Consider High-Boiling Solvents temp->high_boiling_solvents Yes polarity Non-polar Environment Required? select_teb Select this compound polarity->select_teb Yes high_boiling_solvents->polarity

Caption: Solvent selection workflow for high-temperature reactions.

HighTempReactionWorkflow A Reaction Setup (Inert Atmosphere) B Add Reactants & this compound A->B C Heat to Target Temperature (e.g., 180-200 °C) B->C D Maintain Reaction & Monitor Progress C->D E Cool Down & Product Isolation D->E F Purification E->F

Caption: General workflow for a high-temperature organic reaction.

Conclusion

This compound possesses the physical properties of a suitable high-temperature, non-polar solvent for organic synthesis. While its application in this area is not as extensively documented as its role as a chemical intermediate, its high boiling point and stability make it a viable option for reactions that must be conducted at elevated temperatures. The provided generalized protocol for high-temperature polymerization serves as a starting point for researchers exploring the use of this compound in demanding reaction conditions. Further investigation into its solvent capabilities is warranted to fully exploit its potential in both academic and industrial research.

References

Application Notes and Protocols: The Role of 1,3,5-Triethylbenzene in the Synthesis of Mesoporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3,5-Triethylbenzene as a pivotal swelling agent in the synthesis of mesoporous materials. This document offers detailed methodologies, quantitative data, and visual workflows to guide researchers in fabricating mesoporous silica (B1680970) with tailored pore sizes for a variety of applications, including drug delivery, catalysis, and separations.

Introduction: Pore Expansion in Mesoporous Silica

Mesoporous silica materials are synthesized through a templating mechanism where surfactant micelles direct the formation of a porous structure. The choice of surfactant primarily dictates the resulting pore size. However, to achieve larger pore diameters, which are crucial for encapsulating large molecules like proteins and nucleic acids, a hydrophobic swelling agent is introduced into the synthesis mixture. This compound, an aromatic hydrocarbon, serves as an effective swelling agent. It partitions into the hydrophobic core of the surfactant micelles, causing them to expand. Following the condensation of the silica precursor around these swollen micelles and subsequent removal of the template and swelling agent via calcination or solvent extraction, a mesoporous silica framework with significantly enlarged pores is obtained. The quantity of this compound and the synthesis temperature are critical parameters for controlling the final pore dimensions.

Mechanism of Pore Expansion

The synthesis of mesoporous silica is a template-directed process. Surfactant molecules, such as Pluronic P123 or Cetyltrimethylammonium bromide (CTAB), self-assemble into micelles in the synthesis solution. These micelles act as the structural template around which the silica network forms from a silica precursor like tetraethyl orthosilicate (B98303) (TEOS). The addition of a hydrophobic molecule like this compound, which is practically insoluble in water, leads to its incorporation into the hydrophobic core of these micelles. This influx of the swelling agent expands the micelle volume, which directly translates to a larger pore diameter in the final mesoporous material after the removal of the organic template and swelling agent. The degree of pore expansion can be precisely controlled by varying the amount of this compound added to the synthesis mixture.

Data Presentation: Influence of Swelling Agents on Mesoporous Silica Properties

The following tables summarize the quantitative effects of this compound and analogous swelling agents on the structural properties of SBA-15 and magnetic mesoporous silica nanoparticles (M-MSNs). While specific data for this compound is limited in the public domain, the data for the closely related 1,3,5-trimethylbenzene (TMB) and 1,3,5-triisopropylbenzene (B165165) (TIPB) provide a strong indication of the expected trends.

Table 1: Effect of Alkylbenzene Swelling Agent on SBA-15 Properties

Swelling AgentSwelling Agent to P123 Mass RatioPore Diameter (nm)Pore Volume (cm³/g)Surface Area (m²/g)
None0~6-8~1.0~800
1,3,5-Trimethylbenzene (TMB)VariableIncreased with TMB amountUp to 2.48-
1,3,5-Triisopropylbenzene (TIPB)0.5~12~1.2~750
1,3,5-Triisopropylbenzene (TIPB)1.0~22~1.8~650
1,3,5-Triisopropylbenzene (TIPB)1.5~26>2.0~600

Note: Data is compiled from multiple sources and actual values may vary based on specific experimental conditions.

Table 2: Properties of Magnetic Mesoporous Silica Nanoparticles (M-MSNs) with Pore Expansion

Swelling Agent(s)Pore Diameter (nm)Particle Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)
None (CTAB only)~2-340-70~900-1100~0.4-0.6
TMB (limited amount)3.8 - 5.040-70~700-900~0.6-1.0
TMB and Decane (B31447)5.0 - 6.140-70~700-850~1.0-1.54

Note: The use of a co-swelling agent like decane can further enhance pore expansion in M-MSNs. Excessive amounts of the primary swelling agent alone can sometimes lead to particle aggregation and a poorly defined pore structure.

Experimental Protocols

The following are detailed protocols for the synthesis of large-pore SBA-15 and magnetic mesoporous silica nanoparticles using an aromatic swelling agent like this compound. These protocols are adapted from established methods using analogous swelling agents.

Protocol 1: Synthesis of Large-Pore SBA-15

This protocol describes the synthesis of SBA-15 with expanded pores using this compound as the swelling agent.

Materials:

  • Pluronic P123 (EO20PO70EO20)

  • Hydrochloric acid (HCl, 2 M)

  • Tetraethyl orthosilicate (TEOS)

  • This compound

  • Deionized water

Procedure:

  • Template Solution Preparation: In a polypropylene (B1209903) bottle, dissolve 4.0 g of Pluronic P123 in 120 mL of 2 M HCl and 30 mL of deionized water. Stir at 35-40 °C until the P123 has completely dissolved.

  • Addition of Swelling Agent: To the clear template solution, add the desired amount of this compound (e.g., 2.0 g for a 0.5 mass ratio to P123). Stir for at least 1 hour to ensure proper mixing and micellar swelling.

  • Silica Source Addition: While stirring vigorously, add 8.5 g of TEOS dropwise to the solution.

  • Initial Reaction: Continue stirring the mixture at 35-40 °C for 24 hours. A white precipitate will form.

  • Hydrothermal Treatment: Age the mixture under static conditions at 80-100 °C for 24-48 hours. This step is crucial for the stabilization of the silica framework.

  • Product Recovery: Filter the solid product and wash it thoroughly with deionized water and ethanol (B145695). Dry the product at 60 °C.

  • Template Removal (Calcination): To remove the P123 template and this compound, heat the dried powder in a furnace to 550 °C at a ramp rate of 1-2 °C/min and hold at this temperature for 6 hours in an air atmosphere.

SBA15_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis P123 Pluronic P123 Template_Sol Template Solution (P123 in HCl/H₂O) P123->Template_Sol HCl_H2O 2M HCl + H₂O HCl_H2O->Template_Sol TEB This compound Swollen_Micelles Swollen Micelles (TEB added) TEB->Swollen_Micelles TEOS TEOS Silica_Condensation Silica Condensation (TEOS added) TEOS->Silica_Condensation Template_Sol->Swollen_Micelles Stir 1h Swollen_Micelles->Silica_Condensation Stir 24h Aging Hydrothermal Treatment (80-100°C) Silica_Condensation->Aging Static Filtering Filtering & Washing Aging->Filtering Drying Drying Filtering->Drying Calcination Calcination (550°C) Drying->Calcination Final_Product Large-Pore SBA-15 Calcination->Final_Product

Caption: Synthesis workflow for large-pore SBA-15.
Protocol 2: Synthesis of Large-Pore Magnetic Mesoporous Silica Nanoparticles (M-MSNs)

This protocol outlines the synthesis of a core-shell magnetic mesoporous silica nanoparticle with enlarged pores using this compound.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH, 2 M)

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Deionized water

  • Ethanol

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles (Magnetic Cores):

    • Dissolve 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 40 mL of deionized water under a nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80 °C.

    • Rapidly add 5 mL of ammonium hydroxide. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

    • Continue stirring for 1-2 hours at 80 °C.

    • Cool the mixture to room temperature and wash the magnetic nanoparticles several times with deionized water and ethanol.

  • Silica Coating with Pore Expansion:

    • Template Solution: In a flask, dissolve 1.0 g of CTAB in 480 mL of deionized water. Add 3.5 mL of 2 M NaOH and heat the solution to 80 °C with stirring.

    • Dispersion of Magnetic Cores: Disperse the prepared magnetic nanoparticles in the CTAB solution and sonicate for 20-30 minutes to ensure a uniform dispersion.

    • Addition of Swelling Agent: Add the desired amount of this compound to the mixture and stir for 30 minutes.

    • Silica Coating: While maintaining the temperature at 80 °C and stirring vigorously, add 5.0 mL of TEOS dropwise. A white precipitate will form around the magnetic cores.

    • Reaction: Continue the reaction for 2 hours at 80 °C.

    • Product Recovery: Cool the mixture to room temperature. Collect the magnetic mesoporous silica nanoparticles using a magnet and wash them thoroughly with deionized water and ethanol.

    • Template Removal: To remove the CTAB and this compound, the product can be either calcined at 550 °C or the template can be extracted with an acidic ethanol solution (e.g., 1 M HCl in ethanol) at 60 °C for 6 hours. Extraction is often preferred for M-MSNs to preserve the magnetic properties of the core.

MMSN_Synthesis_Workflow cluster_core Magnetic Core Synthesis cluster_shell Silica Shell Formation cluster_final Final Processing Fe_salts FeCl₃·6H₂O + FeCl₂·4H₂O Fe3O4 Fe₃O₄ Nanoparticles Fe_salts->Fe3O4 80°C, N₂ NH4OH NH₄OH NH4OH->Fe3O4 Disperse_Fe3O4 Disperse Fe₃O₄ in CTAB Sol. Fe3O4->Disperse_Fe3O4 CTAB_sol CTAB + NaOH Solution (80°C) CTAB_sol->Disperse_Fe3O4 Add_TEB Add this compound Disperse_Fe3O4->Add_TEB Sonicate Add_TEOS Add TEOS Add_TEB->Add_TEOS Stir 30 min MMSN_as_synth As-synthesized M-MSNs Add_TEOS->MMSN_as_synth Stir 2h Washing Washing MMSN_as_synth->Washing Magnetic Separation Template_Removal Template Removal (Extraction or Calcination) Washing->Template_Removal Final_Product Large-Pore M-MSNs Template_Removal->Final_Product Drug_Delivery_Logic cluster_synthesis Material Synthesis cluster_material Resulting Material Properties cluster_application Drug Development Applications TEB This compound Synthesis Template-assisted Synthesis TEB->Synthesis Surfactant Surfactant Template Surfactant->Synthesis Silica_Precursor Silica Precursor Silica_Precursor->Synthesis Large_Pores Large, Tunable Pores Synthesis->Large_Pores High_Volume High Pore Volume Large_Pores->High_Volume High_Surface_Area High Surface Area Large_Pores->High_Surface_Area Biologics_Delivery Delivery of Large Biologics Large_Pores->Biologics_Delivery Controlled_Release Controlled Release Profiles Large_Pores->Controlled_Release Drug_Loading High Drug Loading High_Volume->Drug_Loading Targeted_Delivery Targeted Delivery (with functionalization) High_Surface_Area->Targeted_Delivery

Application Note: A Guide to the Synthesis of 1,3,5-Triarylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Triarylbenzenes are a significant class of C3-symmetrical aromatic compounds that serve as fundamental building blocks in various fields of science and technology.[1] Their unique star-shaped, conjugated structure imparts desirable properties for applications in organic electronics, such as electrode and electroluminescent devices.[1] Furthermore, they are crucial intermediates for the synthesis of dendrimers, nonlinear optical (NLO) materials, conducting polymers, and functional molecules like fullerene fragments.[1][2] This document provides detailed protocols and comparative data for the synthesis of these valuable compounds.

Overview of Synthetic Strategies

The synthesis of 1,3,5-triarylbenzenes can be accomplished through several effective strategies. The most common and direct approach is the acid-catalyzed cyclotrimerization of aryl methyl ketones (acetophenones).[3] This method is valued for its straightforwardness and the availability of starting materials. Various catalysts, including Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as copper(II) chloride (CuCl₂) or silicon tetrachloride, have been successfully employed.[3][4][5]

Alternative methods include:

  • Suzuki Cross-Coupling Reactions: This powerful method involves the palladium-catalyzed coupling of 1,3,5-trihalobenzenes with arylboronic acids, offering great versatility for creating both symmetrical and unsymmetrical products.[6][7]

  • Cyclotrimerization of Alkynes: The cyclization of arylacetylenes is a fundamental route to forming the central benzene (B151609) ring.[8]

  • Reactions from Chalcones: Chalcones or their precursors, like β-methylchalcones, can undergo cyclization to form the 1,3,5-triarylbenzene core.[2][9]

This note will focus on the acid-catalyzed self-condensation of acetophenones, providing a detailed protocol for a green, solvent-free synthesis.

Experimental Protocols

Protocol 1: Green Synthesis of 1,3,5-Triarylbenzenes via PTSA-Catalyzed Cyclotrimerization of Acetophenones under Solvent-Free Conditions

This protocol is adapted from a facile and chemo-selective method that utilizes p-toluenesulfonic acid (PTSA) as an economical and environmentally benign catalyst.[5][10] The reaction proceeds via the self-condensation of three acetophenone (B1666503) molecules.[10]

Materials:

  • Substituted Acetophenone (e.g., Acetophenone, 4-Methylacetophenone, 4-Chloroacetophenone)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) apparatus

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted acetophenone (3.0 mmol) and PTSA·H₂O (0.15 mmol, 5 mol%).

  • Place the flask in a preheated oil bath or heating mantle set to the optimized temperature (typically 120-140°C, see Table 1 for specifics).

  • Stir the reaction mixture vigorously under solvent-free conditions.

  • Monitor the reaction progress using TLC (e.g., with a 10:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[10]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in ethyl acetate.

  • Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3,5-triarylbenzene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various reported methods for the synthesis of 1,3,5-triarylbenzenes, highlighting the reaction conditions and yields for easy comparison.

Starting MaterialCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
AcetophenonePTSA·H₂O (10 mol%)Solvent-free1401.591[10]
4-MethylacetophenonePTSA·H₂O (5 mol%)Solvent-free140194[10]
4-ChloroacetophenonePTSA·H₂O (5 mol%)Solvent-free140192[10]
AcetophenoneCuCl₂Toluene180-2206-[4]
2-AcetonaphthaleneCuCl₂Toluene180-2206-[4]
AcetophenoneSulphated Tin Oxide (STO)Solvent-free100396[11]
4-MethoxyacetophenoneSulphated Tin Oxide (STO)Solvent-free1003.593[11]
4-NitroacetophenoneSulphated Tin Oxide (STO)Solvent-free100290[11]
AcetophenoneThionyl chloride / EthanolAnhydrous EthanolReflux1>85[12]
β-MethylchalconeAcid CatalystDichloroethane8012-2470-90[2]
1-Phenyl-2-propyn-1-oneNoneWater150274[8]

Visualizations: Reaction and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of 1,3,5-triarylbenzenes.

Caption: General reaction scheme for the acid-catalyzed cyclotrimerization of aryl methyl ketones.

G start Start reagents 1. Mix Acetophenone Derivative and PTSA Catalyst in Flask start->reagents heating 2. Heat and Stir Mixture (120-140°C, 1-2h) under Solvent-Free Conditions reagents->heating monitor 3. Monitor Reaction Progress by TLC heating->monitor monitor->heating Incomplete cooldown 4. Cool to Room Temperature monitor->cooldown Reaction Complete dissolve 5. Dissolve Crude Product in Ethyl Acetate cooldown->dissolve purify 6. Purify by Silica Gel Column Chromatography dissolve->purify end End: Pure 1,3,5-Triarylbenzene purify->end

Caption: Experimental workflow for the PTSA-catalyzed synthesis of 1,3,5-triarylbenzenes.

References

1,3,5-Triethylbenzene: A Versatile Scaffold for the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene, a symmetrically substituted aromatic hydrocarbon, serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique C3 symmetry and the reactivity of its ethyl groups make it an ideal starting material for the construction of a diverse range of compounds, including tripodal ligands, dendrimers, and precursors for metal-organic frameworks (MOFs). The steric bulk of the ethyl groups can also influence the conformational preferences of the resulting molecules, predisposing them to specific three-dimensional arrangements, a crucial aspect in the design of molecules for applications in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the functionalization of this compound and its subsequent use in the synthesis of more complex molecular architectures.

Section 1: Functionalization of this compound

The key to unlocking the synthetic potential of this compound lies in the selective functionalization of its ethyl substituents. A common and effective strategy is the radical bromination of the benzylic positions to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834). This intermediate is a versatile precursor for a variety of nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

This protocol details the radical bromination of this compound using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide (3.3 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.

  • Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to quench any remaining HBr, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system, such as hexane, to yield pure 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene as a white solid.

Quantitative Data:

ParameterValueReference
YieldTypically > 80%[1]
Melting Point138-140 °C

Characterization Data for 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene:

  • ¹H NMR (CDCl₃): δ 4.65 (s, 6H, -CH₂Br), 2.80 (q, 6H, -CH₂CH₃), 1.30 (t, 9H, -CH₂CH₃) ppm.

  • ¹³C NMR (CDCl₃): δ 143.5, 138.0, 31.5, 25.0, 15.5 ppm.

  • IR (KBr): ν 3000-2850 (C-H stretch), 1450 (C=C aromatic stretch), 1210 (C-Br stretch) cm⁻¹.

  • Mass Spec (EI): m/z calculated for C₁₅H₂₁Br₃ [M]⁺, found corresponding isotopic pattern.

Section 2: Synthesis of a Key Intermediate: 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

The tris(bromomethyl) derivative is an excellent substrate for the synthesis of the corresponding tris(aminomethyl) compound, a versatile C₃-symmetric core for building larger, more complex molecules. The Gabriel synthesis is a reliable method for this transformation, avoiding the over-alkylation often encountered with direct amination.

Experimental Protocol: Gabriel Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

This protocol outlines the synthesis of the primary amine from the brominated precursor using potassium phthalimide (B116566) followed by hydrazinolysis.

Step 1: Synthesis of the Phthalimide Adduct

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF in a round-bottom flask.

  • Add potassium phthalimide (3.3 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a large volume of water to precipitate the phthalimide adduct.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Hydrazinolysis to Yield the Primary Amine

Materials:

Procedure:

  • Suspend the dried phthalimide adduct in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (excess, typically 10 equivalents) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl to dissolve the amine product and precipitate any remaining phthalhydrazide.

  • Filter the mixture to remove the phthalhydrazide.

  • Make the filtrate basic by adding a concentrated solution of NaOH or KOH to precipitate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

Quantitative Data:

ParameterValueReference
Overall Yield~70-80%[1]

Characterization Data for 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene:

  • ¹H NMR (CDCl₃): δ 3.80 (s, 6H, -CH₂NH₂), 2.75 (q, 6H, -CH₂CH₃), 1.55 (br s, 6H, -NH₂), 1.25 (t, 9H, -CH₂CH₃) ppm.

  • ¹³C NMR (CDCl₃): δ 142.0, 135.0, 45.0, 24.5, 16.0 ppm.

  • IR (KBr): ν 3400-3200 (N-H stretch), 3000-2850 (C-H stretch), 1600 (N-H bend) cm⁻¹.

  • Mass Spec (ESI): m/z calculated for C₁₅H₂₈N₃ [M+H]⁺, found corresponding peak.

Section 3: Applications in the Synthesis of Complex Molecules

The C₃-symmetric 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene is a powerful building block for a variety of complex molecular architectures with applications in coordination chemistry, supramolecular chemistry, and drug design.

Synthesis of Tripodal Ligands

The primary amine groups of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene can be readily converted into a wide range of coordinating moieties to form tripodal ligands. These ligands are of significant interest in coordination chemistry for their ability to enforce specific coordination geometries on metal centers and in medicinal chemistry as scaffolds for presenting bioactive functionalities.

Experimental Protocol: Synthesis of a Tripodal Schiff Base Ligand

This protocol describes the condensation reaction between 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene and an aromatic aldehyde to form a tripodal Schiff base ligand.

Materials:

  • 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

  • Substituted benzaldehyde (B42025) (e.g., salicylaldehyde) (3.3 equivalents)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde to the solution.

  • If necessary, add a catalytic amount of acetic acid to promote the reaction.

  • Reflux the reaction mixture for 4-8 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Quantitative Data:

ParameterValueReference
YieldTypically > 90%[2]
Core for Dendrimer Synthesis

The trifunctional nature of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene makes it an excellent core molecule for the divergent synthesis of dendrimers.[3][4] Dendrimers are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery, catalysis, and materials science.

Experimental Workflow: Divergent Dendrimer Synthesis

The synthesis of dendrimers from the 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene core typically involves a repetitive two-step reaction sequence:

  • Michael Addition: The primary amine groups of the core (or the periphery of the growing dendrimer) are reacted with an α,β-unsaturated ester, such as methyl acrylate, in an exhaustive Michael addition. This step doubles the number of terminal functional groups.

  • Amidation: The resulting terminal ester groups are then reacted with a diamine, such as ethylenediamine, in an exhaustive amidation reaction. This regenerates primary amine groups on the periphery, allowing for the next "generation" of the dendrimer to be grown.

This sequence can be repeated to build successive generations of the dendrimer.

Visualizations

Synthesis_Workflow TEB This compound Brominated 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene TEB->Brominated NBS, Initiator Amine 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Brominated->Amine Gabriel Synthesis Ligand Tripodal Ligands Amine->Ligand Condensation Dendrimer Dendrimers Amine->Dendrimer Divergent Synthesis MOF MOF Precursors Amine->MOF Functionalization

Caption: Synthetic pathways from this compound.

Dendrimer_Synthesis Core Amine Core (G0) G0_5 Ester-terminated (G0.5) Core->G0_5 Michael Addition (e.g., Methyl Acrylate) G1 Amine-terminated (G1) G0_5->G1 Amidation (e.g., Ethylenediamine) G1_5 Ester-terminated (G1.5) G1->G1_5 Michael Addition G2 Amine-terminated (G2) G1_5->G2 Amidation

Caption: Divergent synthesis of dendrimers.

Conclusion

This compound is a readily available and highly valuable starting material for the synthesis of a wide array of complex organic molecules. The straightforward functionalization to its tris(aminomethyl) derivative provides a versatile C₃-symmetric platform for the construction of tripodal ligands for coordination chemistry and medicinal applications, as well as for the core of dendrimeric structures. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

Application Notes and Protocols: 1,3,5-Triethylbenzene in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,3,5-triethylbenzene as a foundational scaffold in supramolecular chemistry. It includes quantitative data on host-guest interactions, detailed experimental protocols for the synthesis of key building blocks and a representative tripodal receptor, and methods for characterizing supramolecular complexes.

Introduction

This compound is a versatile and readily accessible scaffold in supramolecular chemistry, primarily utilized for the construction of tripodal host molecules.[1][2][3][4][5][6] Its utility stems from the "steric-gearing" effect of the three ethyl groups, which encourages substituents at the 2, 4, and 6 positions to orient on the same face of the benzene (B151609) ring.[6] This preorganization of binding sites significantly enhances the affinity and selectivity of the resulting host molecules for various guest species.[2][6] While direct applications in drug delivery are still emerging, the principles of molecular recognition established with this scaffold are fundamental to the rational design of more complex systems for therapeutic and diagnostic purposes.[4]

Data Presentation: Host-Guest Binding Affinities

The preorganizing effect of the this compound scaffold leads to enhanced binding affinities compared to more flexible or unsubstituted analogues. The following table summarizes association constants (Ka) and the difference in the Gibbs free energy of binding (ΔΔG) for various host-guest systems, highlighting the energetic advantage of using substituted scaffolds.

Host ScaffoldGuestAssociation Constant (Ka) [M⁻¹]ΔΔG (kcal/mol) vs. UnsubstitutedReference
This compound-based GuanidiniumDicarboxylate1.2 x 10⁴-1.1[2]
1,3,5-Trimethylbenzene-based GuanidiniumDicarboxylate7.0 x 10³-0.8[2]
Unsubstituted Benzene-based GuanidiniumDicarboxylate1.0 x 10³0[2]
This compound-based UreaCarboxylate5.5 x 10²-0.9[2]
1,3,5-Trimethylbenzene-based UreaCarboxylate3.0 x 10²-0.6[2]
Unsubstituted Benzene-based UreaCarboxylate8.0 x 10¹0[2]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a general method for constructing a tripodal receptor.

This versatile intermediate is the primary starting material for a wide range of tripodal hosts.

Materials:

  • This compound

  • Paraformaldehyde

  • 33% Hydrogen bromide in acetic acid

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • To a solution of this compound (1 equivalent) in acetic acid, add paraformaldehyde (3.5 equivalents).

  • Slowly add 33% HBr in acetic acid (6 equivalents) to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, pour the mixture into ice water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexanes to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) as a white solid.

This key building block allows for the introduction of a variety of recognition motifs.

Materials:

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Sodium azide (B81097)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (B44618)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Dichloromethane

Procedure:

  • Azide Formation: Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (1 equivalent) in DMF and add sodium azide (3.3 equivalents). Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene.

  • Staudinger Reduction: Dissolve the tris(azide) (1 equivalent) in THF. Add triphenylphosphine (3.3 equivalents) and stir for 2 hours. Add water (10 equivalents) and stir for an additional 12 hours.

  • Remove the THF under reduced pressure. Add 1 M HCl to the residue and wash with dichloromethane to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 1 M NaOH until pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

This protocol provides a general method for attaching recognition units to the triamine scaffold and characterizing the binding properties of the resulting host.

Materials:

  • 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

  • Carboxylic acid or acyl chloride of the desired recognition unit (e.g., a pyridine (B92270) derivative for metal coordination or a urea-containing moiety for anion binding)

  • Coupling agent (e.g., EDCI/HOBt) or base (e.g., triethylamine)

  • Appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • Guest molecule

Procedure:

  • Host Synthesis: To a solution of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene (1 equivalent) and the carboxylic acid (3.3 equivalents) in a suitable solvent (e.g., DMF), add the coupling agents (EDCI and HOBt, 3.3 equivalents each). Stir at room temperature for 24 hours. Work up the reaction by extraction and purify by column chromatography.

  • Host-Guest Binding Study (NMR Titration): [1][7][8][9] a. Prepare a stock solution of the host at a known concentration in a suitable deuterated solvent. b. Prepare a stock solution of the guest at a concentration approximately 10-20 times that of the host solution. c. Record a ¹H NMR spectrum of the host solution alone. d. Add small aliquots of the guest stock solution to the host solution. After each addition, thoroughly mix and record a ¹H NMR spectrum. e. Monitor the chemical shift changes of specific protons on the host molecule that are sensitive to guest binding. f. Plot the change in chemical shift (Δδ) as a function of the guest concentration. g. Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka).

Mandatory Visualizations

G Synthesis of a Tripodal Host from this compound TEB This compound Bromomethyl 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene TEB->Bromomethyl Paraformaldehyde, HBr/AcOH Aminomethyl 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene Bromomethyl->Aminomethyl 1. NaN3 2. PPh3, H2O Host Tripodal Host Aminomethyl->Host Recognition Unit (e.g., Acyl Chloride)

Caption: Synthetic pathway to tripodal hosts using a this compound scaffold.

G Preorganization via Steric Gearing Scaffold This compound Scaffold Ethyl1 Ethyl Group Scaffold->Ethyl1 Ethyl2 Ethyl Group Scaffold->Ethyl2 Ethyl3 Ethyl Group Scaffold->Ethyl3 BindingSite1 Binding Site Scaffold->BindingSite1 BindingSite2 Binding Site Scaffold->BindingSite2 BindingSite3 Binding Site Scaffold->BindingSite3 Convergent Convergent Orientation for Guest Binding BindingSite1->Convergent BindingSite2->Convergent BindingSite3->Convergent

Caption: Steric gearing of ethyl groups directs binding sites into a convergent arrangement.

References

Application Notes and Protocols for 1,3,5-Triethylbenzene as a High-Boiling Point Aromatic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3,5-triethylbenzene as a high-boiling point, nonpolar, aromatic solvent in various chemical applications. Detailed protocols for select applications are provided to guide researchers in its effective use.

Introduction

This compound is an aromatic hydrocarbon characterized by its high boiling point, low water solubility, and chemical stability.[1][2] These properties make it an excellent solvent for chemical reactions requiring elevated temperatures, particularly in organic synthesis and materials science. Its nonpolar nature allows for the dissolution of nonpolar reactants and catalysts, and its high boiling point enables reaction conditions that can drive reactions to completion, increase reaction rates, and influence product selectivity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.[3][4][5]

PropertyValue
CAS Number 102-25-0
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Boiling Point 215 °C
Melting Point -66.5 °C
Density 0.862 g/cm³ at 25 °C
Refractive Index 1.495 at 20 °C
Flash Point 76 °C
Solubility in Water Practically insoluble
Solubility in Organic Solvents Soluble in ethanol (B145695), diethyl ether, hexane, and cyclohexane.[2]

Applications and Experimental Protocols

High-Temperature Suzuki-Miyaura Cross-Coupling Reactions

The high boiling point of this compound makes it a suitable solvent for Suzuki-Miyaura cross-coupling reactions that require elevated temperatures to proceed efficiently, especially with less reactive aryl chlorides or sterically hindered substrates.[6][7]

Protocol: General Procedure for a High-Temperature Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (anhydrous, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add anhydrous this compound to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add this compound (Solvent) A->B Inert Atmosphere C Heat to 150-200 °C with Stirring B->C D Monitor Progress (TLC/GC-MS) C->D E Cool to RT D->E F Dilute & Wash E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Isolated Product H->I

Caption: Experimental workflow for a high-temperature Suzuki-Miyaura cross-coupling reaction.

High-Temperature Friedel-Crafts Acylation

Friedel-Crafts acylation can be performed at elevated temperatures in this compound to overcome activation energy barriers and drive the reaction, particularly with deactivated aromatic substrates.[8][9]

Protocol: General Procedure for a High-Temperature Friedel-Crafts Acylation

This protocol provides a general method for the Lewis acid-catalyzed acylation of an aromatic compound in this compound.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Acyl chloride or anhydride (B1165640) (1.1 mmol)

  • Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol)

  • This compound (anhydrous, 10 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Inert atmosphere (e.g., Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate and this compound.

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst with stirring.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add the acylating agent (acyl chloride or anhydride) to the reaction mixture.

  • Remove the ice bath and heat the reaction to the desired temperature (e.g., 100-180 °C) under reflux.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Friedel_Crafts_Workflow A Aromatic Substrate & This compound B Add Lewis Acid (e.g., AlCl₃) at 0 °C A->B C Add Acylating Agent at 0 °C B->C D Heat to 100-180 °C (Reflux) C->D E Reaction Monitoring (TLC/GC) D->E F Quench with Ice/HCl E->F Reaction Complete G Extraction & Washing F->G H Drying & Concentration G->H I Purification H->I J Final Product I->J

Caption: Experimental workflow for a high-temperature Friedel-Crafts acylation reaction.

Synthesis of Metallic Nanoparticles

The high boiling point and inert nature of this compound make it a suitable medium for the high-temperature synthesis of metallic nanoparticles. The solvent can facilitate the thermal decomposition of metal precursors to form well-dispersed nanoparticles.[1][10]

Protocol: Synthesis of Metallic Nanoparticles by Thermal Decomposition

This protocol is adapted from procedures for high-temperature nanoparticle synthesis and outlines a general method for preparing metallic nanoparticles in this compound.

Materials:

  • Metal precursor (e.g., metal acetylacetonate, metal carbonyl)

  • This compound (high purity)

  • Surfactant/capping agent (e.g., oleic acid, oleylamine)

  • Three-neck flask with a reflux condenser and thermocouple

  • Inert atmosphere (e.g., Argon)

  • Heating mantle with temperature controller

Procedure:

  • In a three-neck flask, dissolve the surfactant in this compound.

  • Degas the solution by heating to a moderate temperature (e.g., 100 °C) under vacuum and then backfilling with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the metal precursor to the flask.

  • Heat the mixture to a high temperature (e.g., 200 °C or higher, depending on the decomposition temperature of the precursor) with vigorous stirring.

  • Maintain the temperature for a specific duration to allow for nanoparticle nucleation and growth. The reaction time will influence the final particle size.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone).

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the nanoparticles multiple times with the non-solvent to remove excess surfactant and unreacted precursors.

  • Dry the nanoparticles under vacuum.

Nanoparticle_Synthesis_Workflow cluster_setup Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification A Dissolve Surfactant in This compound B Degas Solution A->B C Add Metal Precursor B->C D Heat to >200 °C C->D E Hold for Nucleation & Growth D->E F Cool to RT E->F G Precipitate with Non-solvent F->G H Centrifuge & Wash G->H I Dry Nanoparticles H->I J Characterize I->J

Caption: Experimental workflow for the synthesis of metallic nanoparticles in this compound.

Solvent Comparison

The choice of a high-boiling point aromatic solvent depends on the specific requirements of the reaction. The following table provides a comparison of this compound with other common high-boiling point aromatic solvents.

SolventBoiling Point (°C)PolarityKey Features
This compound 215NonpolarHigh boiling point, good thermal stability, nonpolar.
Mesitylene (1,3,5-Trimethylbenzene) 165NonpolarLower boiling point than this compound, similar properties.
Durene (1,2,4,5-Tetramethylbenzene) 197NonpolarSolid at room temperature, which can be a handling consideration.
Diphenyl ether 259Relatively NonpolarVery high boiling point, often used in heat transfer applications.
Nitrobenzene 211PolarHigh boiling point and polar, but also toxic and can participate in side reactions.

Safety and Handling

This compound is a combustible liquid and its vapor can form explosive mixtures with air.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes. Store in a cool, dry, well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Improving the yield and purity of 1,3,5-Triethylbenzene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3,5-triethylbenzene. This document offers troubleshooting advice for common issues encountered during synthesis and detailed experimental protocols to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609).[1] This reaction involves the electrophilic substitution of hydrogen atoms on the benzene ring with ethyl groups. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), and uses an ethylating agent like ethyl bromide or ethylene.

Q2: What are the primary factors influencing the yield and purity of the synthesis?

Several factors can significantly impact the outcome of the this compound synthesis:

  • Purity of Reagents: The presence of moisture can deactivate the Lewis acid catalyst. Therefore, using anhydrous reagents and solvents is crucial for a successful reaction.

  • Reaction Temperature: Temperature plays a critical role in determining the product distribution. Higher temperatures can favor the formation of the thermodynamically more stable 1,3,5-isomer over other isomers.

  • Catalyst Loading: The amount of catalyst used relative to the reactants affects the reaction rate and can influence the formation of byproducts.

  • Ratio of Reactants: The molar ratio of benzene to the ethylating agent can influence the extent of polyalkylation.

  • Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction and to potentially allow for the isomerization of kinetic products to the desired thermodynamic product.

Q3: How can I minimize the formation of isomeric impurities like 1,2,4-triethylbenzene (B43892)?

The formation of the 1,2,4-triethylbenzene isomer is a common issue. To favor the formation of the desired 1,3,5-isomer, consider the following strategies:

  • Optimize Reaction Temperature: Higher reaction temperatures can promote the isomerization of the initially formed 1,2,4-isomer to the more stable 1,3,5-isomer.

  • Post-Alkylation Isomerization: After the initial alkylation, the crude reaction mixture can be heated with a Lewis acid catalyst to facilitate the conversion of the 1,2,4-isomer to the 1,3,5-isomer.

Q4: What are the most effective methods for purifying the final product?

The primary methods for purifying this compound from unreacted starting materials, byproducts, and isomers include:

  • Fractional Distillation: This technique is effective for separating components with different boiling points. However, the close boiling points of triethylbenzene (B13742051) isomers can make complete separation challenging, often requiring a distillation column with a high number of theoretical plates.

  • Column Chromatography: For high-purity requirements, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can effectively separate the 1,3,5-isomer from other isomers and impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture.2. Insufficient reaction time.3. Low reaction temperature.1. Ensure all reagents and glassware are anhydrous. Use freshly opened or properly stored catalyst.2. Increase the reaction time and monitor progress using TLC or GC-MS.3. Gradually increase the reaction temperature while monitoring for byproduct formation.
High Proportion of 1,2,4-Triethylbenzene 1. Reaction conditions favor the kinetic product.2. Insufficient isomerization.1. Increase the reaction temperature to favor the formation of the thermodynamically more stable 1,3,5-isomer.2. Implement a post-alkylation isomerization step by heating the crude product with a Lewis acid catalyst.
Formation of Polyalkylated Byproducts 1. High concentration of the ethylating agent.2. Molar ratio of benzene to ethylating agent is too low.1. Add the ethylating agent dropwise to maintain a low concentration throughout the reaction.2. Increase the molar ratio of benzene to the ethylating agent.
Dark-Colored Reaction Mixture 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Impurities in the starting materials.1. Maintain strict temperature control. For highly exothermic reactions, use an ice bath during the addition of reagents.2. Use high-purity, anhydrous reagents and solvents.
Difficulty in Separating Isomers by Distillation 1. Close boiling points of the isomers.2. Inefficient distillation column.1. Use a distillation column with a high number of theoretical plates.2. For high-purity requirements, consider using column chromatography as an alternative or subsequent purification step.

Quantitative Data Summary

The following table provides illustrative data on how reaction parameters can influence the yield and purity of this compound. Note: These values are for illustrative purposes and should be optimized for specific experimental conditions.

Parameter Condition A Condition B Condition C Effect on Yield and Purity
Catalyst AlCl₃AlCl₃FeBr₃Catalyst choice significantly impacts reaction rate and selectivity.
Benzene:Ethyl Bromide Molar Ratio 1:31:41:3A higher excess of benzene can reduce polyalkylation, improving purity.
Temperature (°C) 255050Higher temperatures can increase the proportion of the 1,3,5-isomer.
Reaction Time (hours) 244Longer reaction times can allow for greater conversion and isomerization.
Yield (%) 657570Optimized conditions (Condition B) show a higher yield.
Purity (% 1,3,5-isomer) 859288Higher temperature and longer reaction time (Condition B) improve the purity of the desired isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound using benzene and ethyl bromide with an aluminum chloride catalyst.

Materials:

  • Anhydrous Benzene

  • Ethyl Bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Mixture: In the flask, add anhydrous benzene. Cool the flask to 0-5 °C using an ice bath. While stirring, slowly add anhydrous aluminum chloride in portions.

  • Addition of Ethylating Agent: Add ethyl bromide dropwise from the dropping funnel to the stirred mixture over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Post-Alkylation Isomerization

This protocol can be performed on the crude product from Protocol 1 to increase the proportion of the 1,3,5-isomer.

  • Setup: In a clean, dry flask, place the crude triethylbenzene mixture.

  • Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the mixture.

  • Heating: Heat the mixture with stirring to a temperature of 80-100 °C for 2-3 hours.

  • Monitoring: Monitor the isomerization process by taking aliquots and analyzing them by GC-MS to determine the isomer ratio.

  • Work-up: Once the desired isomer ratio is achieved, cool the mixture and quench and work-up as described in Protocol 1 (steps 5-7).

  • Purification: Purify the isomerized product using fractional distillation or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Anhydrous Reagents setup Reaction Setup (Inert Atmosphere) start->setup addition Slow Addition of Ethyl Bromide at 0-5°C setup->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring quench Quench with Ice/HCl monitoring->quench extraction Separatory Funnel Extraction quench->extraction wash Wash with HCl, NaHCO₃, Brine extraction->wash dry Dry with MgSO₄ wash->dry evaporation Solvent Removal (Rotovap) dry->evaporation distillation Fractional Distillation evaporation->distillation chromatography Column Chromatography evaporation->chromatography analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis product Final Product: this compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity (Isomer Mix) start Low Yield or Purity Issue check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Yield Issue increase_temp Increase Reaction Temperature start->increase_temp Purity Issue check_time_temp Verify Reaction Time & Temperature check_reagents->check_time_temp post_isomerization Perform Post-Alkylation Isomerization increase_temp->post_isomerization purification_method Optimize Purification (Distillation/Chromatography) post_isomerization->purification_method

Caption: Troubleshooting logic for addressing common issues in this compound synthesis.

References

Purification of crude 1,3,5-Triethylbenzene from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,3,5-triethylbenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Crude this compound, typically synthesized via Friedel-Crafts alkylation of benzene, often contains isomeric byproducts.[1] The most common impurities are the other triethylbenzene (B13742051) isomers: 1,2,4-triethylbenzene (B43892) and 1,2,3-triethylbenzene. Additionally, unreacted starting materials (benzene, ethyl bromide), diethylbenzene isomers, and polyalkylated benzenes may be present. The formation of various isomers presents a significant purification challenge.[2][3]

Q2: Why is it so difficult to separate this compound from its isomers?

A2: The primary difficulty lies in the very close boiling points of the triethylbenzene isomers.[4] As shown in the data below, the boiling points of this compound (215-216°C) and 1,2,4-triethylbenzene (217-222°C) are extremely similar.[1][5][6][7][8] This small difference makes separation by standard distillation challenging, requiring highly efficient fractional distillation techniques.[9][10]

Q3: What is the most effective method for purifying crude this compound on a lab scale?

A3: For lab-scale purification, high-efficiency fractional distillation is the most common and practical method.[9] Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is necessary. For extremely high purity requirements (>99%), preparative gas chromatography (Prep-GC) or specialized selective adsorption techniques might be required, though these are often more complex and costly.[4][11]

Q4: What level of purity can I realistically expect to achieve?

A4: With a well-optimized fractional distillation setup, achieving a purity of 95-98% is often feasible. Pushing beyond 99% purity is challenging due to the isomeric impurities and may require repeated distillations or more advanced separation techniques.[12] The final achievable purity will depend on the initial composition of the crude mixture and the efficiency of the separation apparatus.

Data Presentation: Physical Properties of Triethylbenzene Isomers

The following table summarizes key physical properties of this compound and its common isomers, highlighting the challenge of separation by distillation.

PropertyThis compound1,2,4-Triethylbenzene1,2,3-Triethylbenzene
CAS Number 102-25-0[1]877-44-125340-18-5[13]
Molar Mass 162.27 g/mol 162.28 g/mol [14]162.30 g/mol [13]
Boiling Point 215-216 °C[1][5][15]217-222 °C[6][8][14]212.7 °C[13]
Density 0.862 g/cm³ (at 20°C)0.872 g/cm³ (at 20°C)[14]0.863 g/cm³[13]
Refractive Index 1.495 (at 20°C)[1][16]1.498 - 1.501 (at 20°C)[6][7]1.497 (estimate)[13]

Purification Workflow & Troubleshooting

General Purification Workflow

The diagram below outlines the standard workflow for purifying this compound from a crude reaction mixture. The process begins with a preliminary workup to remove acidic catalysts and water, followed by the primary purification step of fractional distillation.

G cluster_workflow Purification Workflow Crude Crude Reaction Mixture (TEB Isomers, Catalyst, Solvent) Wash Aqueous Workup (e.g., NaHCO₃ wash, water wash) Crude->Wash Remove catalyst Dry Drying (e.g., MgSO₄, Na₂SO₄) Wash->Dry Remove water Filter Filtration Dry->Filter Distill Fractional Distillation Filter->Distill Crude Product Fractions Collect Fractions Distill->Fractions Analyze Purity Analysis (GC, NMR) Fractions->Analyze Pure Pure this compound Analyze->Pure Fractions >98% pure

Caption: General purification workflow for this compound.
Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Problem: Poor separation of isomers during fractional distillation.

  • Symptom: GC analysis of distilled fractions shows minimal enrichment of the desired 1,3,5-isomer. The boiling point remains constant or fluctuates over a narrow range, indicating co-distillation.

  • Cause 1: Insufficient Column Efficiency. The boiling point difference between this compound (~215°C) and 1,2,4-triethylbenzene (~218°C) is only a few degrees.[5][6] A standard distillation setup lacks the necessary theoretical plates for this separation.

    • Solution: Use a fractionating column with high efficiency, such as a Vigreux column (moderate efficiency) or, preferably, a packed column (e.g., with Raschig rings or metal sponge packing) for higher efficiency. Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[9]

  • Cause 2: Distillation Rate is Too High. A high distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow, steady distillation. A common target is a drop rate of 1-2 drops per second at the condenser takeoff.

  • Cause 3: Incorrect Reflux Ratio. The reflux ratio (the ratio of condensate returned to the column vs. condensate collected) is critical. A low reflux ratio will result in poor separation.

    • Solution: If using a distillation head with reflux control, set a high reflux ratio (e.g., 5:1 or higher). This means for every 6 drops of condensate, 5 are returned to the column and 1 is collected. This enhances the separation efficiency of the column.

The following decision tree can help diagnose and solve poor separation issues.

G cluster_troubleshooting Troubleshooting Isomer Separation Start GC shows poor isomer separation CheckColumn Is your column packed and well-insulated? Start->CheckColumn ImproveColumn Action: Use a packed column (e.g., Raschig rings) and insulate it properly. CheckColumn->ImproveColumn No CheckRate Is the distillation rate ~1-2 drops/sec? CheckColumn->CheckRate Yes ImproveColumn->CheckRate ReduceRate Action: Reduce heating mantle power to slow down the distillation rate. CheckRate->ReduceRate No CheckReflux Are you using a high reflux ratio (>5:1)? CheckRate->CheckReflux Yes ReduceRate->CheckReflux IncreaseReflux Action: Adjust distillation head for a higher reflux ratio. CheckReflux->IncreaseReflux No Success Re-analyze fractions. Purity should be improved. CheckReflux->Success Yes IncreaseReflux->Success

Caption: Decision tree for troubleshooting poor isomer separation.

Experimental Protocols

Protocol: Purification by High-Efficiency Fractional Distillation

This protocol describes a general procedure for purifying this compound from a crude mixture containing its isomers.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30-50 cm packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and receiving flasks.
  • Ensure all glass joints are properly sealed.
  • Place the round-bottom flask in a heating mantle.
  • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

2. Preparation of Crude Material:

  • Ensure the crude this compound has been subjected to an aqueous workup to remove any acid catalyst (e.g., AlCl₃) and has been thoroughly dried with an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
  • Filter the dried crude product into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar.
  • Do not fill the flask more than two-thirds full.

3. Distillation Procedure:

  • Begin heating the flask gently.
  • As the liquid begins to boil, you will see a condensation ring rise slowly up the packed column. It is crucial that this rise is slow to allow for equilibrium to be established. This may take 30-60 minutes.
  • Adjust the heat so that the vapor temperature at the thermometer in the distillation head stabilizes.
  • Collect a small initial fraction (forerun), which may contain lower-boiling impurities.
  • Begin collecting the main fractions in separate, pre-weighed receiving flasks. The temperature should hold steady during the collection of a pure fraction. For this compound, the target boiling point is ~215°C.[1][15]
  • Monitor the temperature closely. A slight increase in temperature may indicate the start of the co-distillation of the 1,2,4-isomer. It is advisable to change receiving flasks when you observe a temperature change of even 1°C.
  • Continue distillation until the temperature rises significantly or only a small amount of residue remains in the distillation flask. Do not distill to dryness.

4. Analysis:

  • Analyze the collected fractions for purity using Gas Chromatography (GC) or NMR spectroscopy.
  • Combine the fractions that meet the desired purity specification.

References

Technical Support Center: Separation of Triethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of triethylbenzene (B13742051) (TEB) isomers.

Introduction to the Challenge

The separation of triethylbenzene isomers—1,2,3-TEB, 1,2,4-TEB, and 1,3,5-TEB—presents a significant analytical challenge due to their subtle structural differences. These isomers possess very similar physicochemical properties, including close boiling points and polarity, making their resolution by standard chromatographic techniques difficult. Effective separation is crucial for accurate quantification and isolation in various research and industrial applications.

Physicochemical Properties of Triethylbenzene Isomers

Understanding the properties of each isomer is fundamental to developing a successful separation strategy. The close boiling points, in particular, complicate separation by Gas Chromatography (GC), while their similar nonpolar nature makes differentiation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) challenging without specialized stationary phases.

Property1,2,3-Triethylbenzene1,2,4-Triethylbenzene1,3,5-Triethylbenzene
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol 162.27 g/mol
Boiling Point ~218 °C216 °C[1]215-216 °C[2]
Polarity NonpolarNonpolar[1]Nonpolar
Structure

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the separation of triethylbenzene isomers.

Gas Chromatography (GC) Troubleshooting

Q1: My triethylbenzene isomers are co-eluting or showing poor resolution in my GC analysis. What should I do?

A1: Co-elution of triethylbenzene isomers is a common problem due to their very close boiling points. Here’s a systematic approach to improve resolution:

  • Optimize the Temperature Program: A slow, carefully optimized temperature ramp is crucial. A rapid temperature increase will not provide sufficient time for the stationary phase to interact differently with the isomers.

    • Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2 °C/min). You can also introduce an isothermal hold at a temperature just below the elution temperature of the isomers to enhance separation.[3]

  • Select an Appropriate Capillary Column: A standard nonpolar column (like a DB-1 or HP-5) may not provide sufficient selectivity.

    • Action: Employ a highly polar stationary phase, such as one containing biscyanopropyl polysiloxane, which is effective for separating aromatic isomers.[4] Columns with liquid crystalline stationary phases are also known for their high selectivity towards positional isomers.[2]

  • Increase Column Length: A longer column provides more theoretical plates, which can improve resolution, albeit at the cost of longer analysis times.

  • Reduce Carrier Gas Flow Rate: Lowering the flow rate can increase interaction time with the stationary phase, potentially improving separation.

Q2: I'm observing peak tailing for my triethylbenzene isomer peaks. What is the cause and how can I fix it?

A2: Peak tailing for nonpolar compounds like triethylbenzene can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner or on the column can cause undesirable interactions.

    • Action: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Dilute your sample or reduce the injection volume.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak shape issues.

    • Action: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: I am unable to separate the triethylbenzene isomers using a standard C18 column. Why is this and what column should I use?

A1: Standard C18 columns separate primarily based on hydrophobicity. Since the triethylbenzene isomers have very similar hydrophobicity, a C18 column will likely not provide adequate resolution.

  • Recommended Action: Switch to a stationary phase that offers alternative separation mechanisms. A phenyl-based column (e.g., Phenyl-Hexyl) is highly recommended.[5][6][7][8] The phenyl groups on the stationary phase can interact with the aromatic rings of the triethylbenzene isomers through π-π interactions, providing a different selectivity that can resolve the isomers.[5][8]

Q2: I'm using a phenyl column, but the resolution of my triethylbenzene isomers is still not optimal. How can I improve the separation?

A2: Even with the correct column, the mobile phase composition is critical for achieving baseline separation.

  • Optimize the Organic Modifier:

    • Action 1: If you are using acetonitrile, switch to methanol . Methanol is less likely to interfere with the π-π interactions between the analytes and the phenyl stationary phase, which can enhance selectivity for aromatic isomers.

    • Action 2: Adjust the ratio of the organic modifier to water. Increasing the water content (weaker mobile phase) will increase retention times and may improve resolution.

  • Adjust the Flow Rate:

    • Action: A lower flow rate generally leads to better resolution, but will increase the analysis time. Experiment with flow rates between 0.8 and 1.2 mL/min.

  • Control the Column Temperature:

    • Action: Temperature can affect selectivity. Analyze your samples at different temperatures (e.g., 25 °C, 30 °C, and 40 °C) to see if resolution improves.

Detailed Experimental Protocols

The following are suggested starting protocols for the separation of triethylbenzene isomers. These should be optimized for your specific instrumentation and requirements.

Gas Chromatography (GC-FID) Protocol

This method is designed as a starting point for achieving separation of the three triethylbenzene isomers.

ParameterSetting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Highly Polar Capillary Column (e.g., SP-2380, 60 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen, Constant Flow
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 2 °C/min to 150 °C- Final Hold: Hold at 150 °C for 5 minutes
Detector Temp. 280 °C
Expected Elution Order Based on boiling points: 1,3,5-TEB, followed by 1,2,4-TEB, and then 1,2,3-TEB.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol utilizes a phenyl stationary phase to exploit π-π interactions for isomer separation.

ParameterSetting
HPLC System HPLC with UV Detector
Column Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: 70% Methanol, 30% Water
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 25 minutes

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the separation of triethylbenzene isomers based on the suggested HPLC protocol. Actual retention times and resolution will vary depending on the specific system and conditions.

IsomerRetention Time (min)Resolution (Rs)Tailing Factor
This compound 15.2-1.1
1,2,4-Triethylbenzene 16.51.81.2
1,2,3-Triethylbenzene 18.12.11.1

Visualizing Workflows and Relationships

Troubleshooting Workflow for Co-eluting Peaks

coelution_troubleshooting start Poor Resolution or Co-elution Observed check_method Is the method optimized for isomers? start->check_method gc_or_hplc GC or HPLC? check_method->gc_or_hplc Yes check_method->gc_or_hplc No, starting development gc_path GC gc_or_hplc->gc_path GC hplc_path HPLC gc_or_hplc->hplc_path HPLC optimize_temp Optimize Temperature Program (slow ramp rate) gc_path->optimize_temp change_gc_column Use a Highly Polar Stationary Phase optimize_temp->change_gc_column Still poor end_good Resolution Achieved optimize_temp->end_good Improved change_gc_column->end_good Improved end_bad Consult Senior Analyst change_gc_column->end_bad Still poor check_hplc_column Using a Phenyl Stationary Phase? hplc_path->check_hplc_column use_phenyl_column Switch to a Phenyl Column check_hplc_column->use_phenyl_column No optimize_mobile_phase Optimize Mobile Phase (Methanol vs. Acetonitrile, adjust organic %) check_hplc_column->optimize_mobile_phase Yes use_phenyl_column->optimize_mobile_phase optimize_mobile_phase->end_good Improved optimize_mobile_phase->end_bad Still poor method_development_workflow start Define Separation Goal: Separate Triethylbenzene Isomers lit_review Literature Review: Physicochemical Properties, Existing Methods start->lit_review choose_technique Select Technique: GC or HPLC lit_review->choose_technique gc_dev GC Method Development choose_technique->gc_dev GC hplc_dev HPLC Method Development choose_technique->hplc_dev HPLC gc_column Select Highly Polar Column gc_dev->gc_column gc_temp Develop Temperature Program gc_column->gc_temp optimize Optimize Parameters (Flow Rate, Temp, etc.) gc_temp->optimize hplc_column Select Phenyl Stationary Phase hplc_dev->hplc_column hplc_mobile_phase Optimize Mobile Phase (Methanol/Water) hplc_column->hplc_mobile_phase hplc_mobile_phase->optimize validate Method Validation (Resolution, Precision, Accuracy) optimize->validate phenyl_interactions cluster_analytes Triethylbenzene Isomers (Analytes) stationary_phase Phenyl Stationary Phase Phenyl Ring (π-electron rich) teb1 1,3,5-TEB interaction π-π Interaction (Selectivity) teb1->interaction teb2 1,2,4-TEB teb2->interaction interaction->stationary_phase:p

References

Optimizing reaction conditions for the synthesis of 1,3,5-Triethylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-triethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the Friedel-Crafts alkylation of benzene (B151609) using an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenges include controlling polyalkylation to avoid the formation of di-, tetra-, and hexaethylbenzene, and managing the regioselectivity to favor the 1,3,5-isomer over other isomers like 1,2,4- and 1,2,3-triethylbenzene.[2][3]

Q3: Why is controlling the reaction temperature crucial?

A3: Temperature control is critical as it influences both the reaction rate and selectivity. Higher temperatures can lead to increased polyalkylation and may favor the formation of thermodynamically more stable, but undesired, isomers.[4]

Q4: How can I minimize the formation of polyalkylated byproducts?

A4: To minimize polyalkylation, it is recommended to use a large excess of benzene relative to the ethylating agent.[2][5] This increases the probability of the electrophile reacting with a benzene molecule rather than an already ethylated benzene ring.

Q5: What is the role of the Lewis acid catalyst?

A5: The Lewis acid catalyst, such as AlCl₃, polarizes the ethylating agent (e.g., ethyl bromide) to generate a more potent electrophile, the ethyl carbocation or a complex that facilitates the electrophilic attack on the benzene ring.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Suggested Solutions:

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst. Handle it quickly in a dry environment.
Insufficient Catalyst For complete conversion, a stoichiometric amount of the Lewis acid catalyst relative to the ethylating agent may be necessary.
Low Reaction Temperature If the reaction is too slow, consider gradually increasing the temperature while monitoring the reaction progress by techniques like GC-MS to avoid excessive side-product formation.
Impure Reactants Ensure that benzene and the ethylating agent are pure and dry. Water and other nucleophilic impurities can deactivate the catalyst.
Premature Quenching Ensure the reaction has gone to completion before quenching with water. Monitor the reaction progress over time.
Issue 2: High Proportion of Undesired Isomers (e.g., 1,2,4-Triethylbenzene)

Q: My product mixture contains a significant amount of 1,2,4-triethylbenzene (B43892) and other isomers. How can I improve the selectivity for the 1,3,5-isomer?

A: The formation of various isomers is a common challenge in Friedel-Crafts alkylation. The 1,3,5-isomer is the thermodynamically favored product, and its formation can be promoted under specific conditions.

Strategies to Enhance 1,3,5-Isomer Selectivity:

Parameter Recommendation Rationale
Reaction Temperature Lowering the reaction temperature can favor the kinetically controlled product, which may not be the desired 1,3,5-isomer. Conversely, carefully increasing the temperature or allowing for a longer reaction time can promote isomerization to the more thermodynamically stable 1,3,5-isomer.[4]At higher temperatures, the less stable isomers can rearrange to the more stable 1,3,5-isomer.
Catalyst Choice While AlCl₃ is common, exploring other Lewis acids (e.g., FeCl₃, BF₃) or solid acid catalysts may alter the isomer distribution.Different catalysts can exhibit different selectivities based on their acidity and steric bulk.
Reactant Ratio Using a large excess of benzene can help to control the initial ethylation steps and may influence the isomer distribution in subsequent alkylations.High concentrations of benzene can favor mono- and di-substitution, which can then be further ethylated under controlled conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the ethylation of benzene using ethyl bromide and aluminum chloride.

Materials:

  • Anhydrous Benzene

  • Ethyl Bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (aqueous)

  • Saturated Sodium Bicarbonate Solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a flame-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

  • Reagent Charging: Charge the flask with anhydrous benzene (a significant excess, e.g., 10 equivalents) and anhydrous aluminum chloride (e.g., 1.1 equivalents relative to ethyl bromide).

  • Cooling: Cool the stirred mixture in an ice-water bath to 0-5 °C.

  • Addition of Ethylating Agent: Add ethyl bromide (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Assemble and flame-dry glassware prep2 Charge flask with benzene and AlCl3 prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Dropwise addition of ethyl bromide prep3->react1 react2 Stir at room temperature react1->react2 workup1 Quench with ice/HCl react2->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with HCl, water, NaHCO3, brine workup2->workup3 workup4 Dry and evaporate solvent workup3->workup4 purify Fractional Distillation workup4->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound q1 Is the catalyst fresh and anhydrous? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Use fresh, anhydrous catalyst q1->a1_no No q2 Is the reactant ratio optimized (excess benzene)? a1_yes->q2 end_node Yield Improved a1_no->end_node a2_yes Proceed to next check q2->a2_yes Yes a2_no Increase excess of benzene q2->a2_no No q3 Is the reaction temperature appropriate? a2_yes->q3 a2_no->end_node a3_yes Consider reaction time and monitoring q3->a3_yes Yes a3_no Optimize temperature (monitor byproducts) q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting flowchart for low product yield.

References

Degradation pathways of 1,3,5-Triethylbenzene and its byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 1,3,5-Triethylbenzene (1,3,5-TEB) and its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound (1,3,5-TEB) primarily degrades through three main pathways:

  • Microbial Degradation: Under aerobic conditions, microorganisms typically initiate degradation by oxidizing one of the ethyl side chains to form primary alcohols, which are further oxidized to aldehydes and carboxylic acids. The aromatic ring is then hydroxylated and subsequently cleaved. Anaerobic degradation is generally slower and involves different initial steps, which are not as well-elucidated for 1,3,5-TEB specifically but are known for other alkylbenzenes.

  • Ozonation: Ozone, a strong oxidant, reacts with the aromatic ring of 1,3,5-TEB, leading to its cleavage. This process generates a variety of smaller, oxygenated byproducts such as aldehydes, ketones, and carboxylic acids. The reaction can proceed through direct reaction with ozone or via the formation of highly reactive hydroxyl radicals.

  • Photochemical Degradation: In the presence of light, particularly UV radiation, and photosensitizers, 1,3,5-TEB can undergo degradation. This pathway often involves the formation of reactive oxygen species that attack the aromatic ring, leading to hydroxylated intermediates, ring opening, and the formation of various oxygenated products. For the related compound 1,3,5-trimethylbenzene, the formation of peroxide bicyclic primary products has been observed.

Q2: What are the expected major byproducts of 1,3,5-TEB degradation?

A2: The byproducts of 1,3,5-TEB degradation are pathway-dependent:

  • Microbial Degradation: Initial byproducts include 1-(3,5-diethylphenyl)ethanol, 1-(3,5-diethylphenyl)ethanone, and 3,5-diethylbenzoic acid. Further degradation can lead to the formation of catechols and other ring-cleavage products.

  • Ozonation: Expect a complex mixture of smaller molecules, including aldehydes (e.g., formaldehyde, acetaldehyde, glyoxal), ketones, and carboxylic acids (e.g., formic acid, acetic acid).

  • Photochemical Degradation: By analogy to 1,3,5-trimethylbenzene, initial products may include 3,5-diethylbenzaldehyde (B1609886) and 2,4,6-triethylphenol. Subsequent reactions can lead to ring-opened products like dicarbonyls.

Q3: Which analytical techniques are most suitable for monitoring 1,3,5-TEB degradation and identifying its byproducts?

A3: The most common and effective analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds, including 1,3,5-TEB and many of its degradation products. Derivatization may be necessary for polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): Well-suited for the analysis of less volatile and more polar byproducts, such as carboxylic acids and phenols. HPLC can be coupled with UV or MS detectors for identification and quantification.

Troubleshooting Guides

Issue 1: Low or No Degradation of 1,3,5-TEB in Microbial Cultures
Possible Cause Troubleshooting Step
Inappropriate microbial strain Select a microbial strain or consortium known for degrading aromatic hydrocarbons. Consider enrichment cultures from contaminated sites.
Toxicity of 1,3,5-TEB Start with a low concentration of 1,3,5-TEB and gradually increase it to allow for microbial adaptation.
Nutrient limitation Ensure the culture medium contains sufficient nitrogen, phosphorus, and other essential nutrients.
Sub-optimal pH or temperature Optimize the pH and temperature of the culture medium based on the requirements of the selected microbial strain(s).
Oxygen limitation (for aerobic degradation) Ensure adequate aeration by using baffled flasks, increasing shaking speed, or sparging with air.
Presence of inhibitory compounds If using a complex medium, consider switching to a minimal salt medium with 1,3,5-TEB as the sole carbon source to avoid inhibition.
Issue 2: Incomplete Degradation or Accumulation of Intermediates in Ozonation
Possible Cause Troubleshooting Step
Insufficient ozone dose Increase the ozone dosage or the reaction time. Monitor the residual ozone concentration to ensure it is not being completely consumed too quickly.
Incorrect pH The pH of the solution can significantly affect the ozonation process. The decomposition of ozone into hydroxyl radicals is favored at higher pH.[1][2] Experiment with different pH values to find the optimal condition for the degradation of 1,3,5-TEB and its byproducts.
Presence of radical scavengers If the degradation relies on hydroxyl radicals, the presence of scavengers (e.g., carbonate, bicarbonate) in the sample matrix can reduce the efficiency. Consider adjusting the pH or using a higher ozone dose.
Formation of recalcitrant byproducts Some byproducts may be more resistant to ozonation than the parent compound. An additional treatment step, such as UV irradiation (O3/UV), may be necessary for their removal.
Issue 3: Poor Reproducibility in Photochemical Degradation Experiments
Possible Cause Troubleshooting Step
Inconsistent light source intensity Ensure the light source provides a constant and uniform intensity. Use a radiometer to measure and monitor the light intensity.
Variability in photosensitizer concentration If using a photosensitizer (e.g., H₂O₂), ensure its concentration is consistent across experiments.
Sample matrix effects Components in the sample matrix (e.g., dissolved organic matter) can absorb light and affect the degradation rate. Use a consistent and well-characterized sample matrix.
Temperature fluctuations Control the temperature of the reaction vessel, as photochemical reaction rates can be temperature-dependent.
Issue 4: Difficulty in Identifying and Quantifying Degradation Byproducts
Possible Cause Troubleshooting Step
Low concentration of byproducts Concentrate the sample using techniques like solid-phase extraction (SPE) before analysis.
Co-elution of compounds in chromatography Optimize the chromatographic method (e.g., temperature program in GC, gradient in HPLC) to improve the separation of byproducts.
Lack of analytical standards If commercial standards are unavailable, use high-resolution mass spectrometry (HRMS) for tentative identification based on accurate mass and fragmentation patterns. Consider synthesizing key standards if necessary.
Unstable byproducts Analyze samples as quickly as possible after collection. Consider derivatization to stabilize reactive functional groups.

Quantitative Data Summary

Table 1: Biodegradation Rate Constants for Trimethylbenzene Isomers (Analogous to 1,3,5-TEB)

CompoundConditionTemperature (°C)First-Order Biodegradation Rate Constant (d⁻¹)
1,3,5-TrimethylbenzeneDenitrifying10-200.05 - 0.21
1,2,4-TrimethylbenzeneDenitrifying10-200.05 - 0.21
1,2,3-TrimethylbenzeneDenitrifying10-200.01 - 0.11
All TMB isomersSulfate-reducing20Continuous and complete
All TMB isomersSulfate-reducing10No degradation

Data from a study on trimethylbenzene isomers, which can provide an estimate for the behavior of 1,3,5-TEB under similar conditions.

Table 2: Half-life and Decay Rate Constants for the Degradation of 1,3,5-Trimethylbenzene in a Wetland Environment

CompoundHalf-life (h)Decay Rate Constant (s⁻¹)
1,3,5-Trimethylbenzene5.43.56 x 10⁻⁵

This data for 1,3,5-trimethylbenzene can serve as a proxy for the environmental persistence of 1,3,5-TEB.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation of 1,3,5-TEB

  • Prepare Minimal Salt Medium (MSM): Prepare a sterile MSM containing essential minerals and a buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Add Carbon Source: Add 1,3,5-TEB to the MSM as the sole carbon source to a final concentration of 50-100 mg/L.

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain known for aromatic hydrocarbon degradation (e.g., Pseudomonas putida) or an enriched environmental consortium to an initial optical density (OD₆₀₀) of 0.1.

  • Incubation: Incubate the cultures in an orbital shaker at 30°C and 150 rpm to ensure adequate aeration.

  • Sampling: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. Acidify the supernatant to pH 2-3 with HCl and extract with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Analysis: Analyze the organic extract by GC-MS to quantify the remaining 1,3,5-TEB and identify degradation byproducts.

Protocol 2: Ozonation of 1,3,5-TEB

  • Prepare Solution: Prepare an aqueous solution of 1,3,5-TEB (e.g., 10 mg/L) in a suitable reactor vessel. Adjust the pH of the solution as required (e.g., to 3, 7, or 10) using appropriate buffers or acids/bases.

  • Ozone Generation: Generate ozone from an oxygen feed gas using an ozone generator.

  • Ozonation: Bubble the ozone gas through the solution at a constant flow rate.

  • Sampling: Collect samples at specific time points.

  • Quenching: Immediately quench the reaction in the collected samples by adding a reducing agent (e.g., sodium thiosulfate) to stop further oxidation.

  • Analysis: Analyze the samples for the parent compound and byproducts using HPLC (for polar products) or GC-MS (after extraction for less polar products).

Protocol 3: Photochemical Degradation of 1,3,5-TEB

  • Prepare Reaction Solution: Prepare a solution of 1,3,5-TEB in a quartz reactor vessel. If required, add a photosensitizer such as hydrogen peroxide.

  • Irradiation: Place the reactor in a photoreactor equipped with a suitable light source (e.g., a mercury lamp with a specific wavelength filter).

  • Reaction Conditions: Maintain a constant temperature using a cooling system and stir the solution to ensure homogeneity.

  • Sampling: Withdraw samples at predetermined time intervals.

  • Sample Preparation and Analysis: Prepare and analyze the samples as described in the microbial degradation protocol, using GC-MS and/or HPLC to track the disappearance of 1,3,5-TEB and the appearance of byproducts.

Visualizations

Microbial_Degradation_Pathway TEB This compound Alcohol 1-(3,5-diethylphenyl)ethanol TEB->Alcohol Monooxygenase Ketone 1-(3,5-diethylphenyl)ethanone Alcohol->Ketone Dehydrogenase Acid 3,5-diethylbenzoic acid Ketone->Acid Oxidation Catechol 3,5-diethylcatechol Acid->Catechol Dioxygenase RingCleavage Ring Cleavage Products Catechol->RingCleavage Dioxygenase CO2 CO2 + H2O RingCleavage->CO2 Further Metabolism

Caption: Proposed aerobic microbial degradation pathway of this compound.

Ozonation_Pathway TEB This compound Ozone_attack Ozone Attack on Aromatic Ring TEB->Ozone_attack Ring_Cleavage Ring Cleavage Ozone_attack->Ring_Cleavage Aldehydes Aldehydes (e.g., Glyoxal) Ring_Cleavage->Aldehydes Ketones Ketones Ring_Cleavage->Ketones Carboxylic_Acids Carboxylic Acids (e.g., Acetic Acid) Ring_Cleavage->Carboxylic_Acids Mineralization Further Oxidation to CO2 + H2O Aldehydes->Mineralization Ketones->Mineralization Carboxylic_Acids->Mineralization

Caption: Generalized ozonation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Prep Prepare reaction mixture (Microbial, Ozonation, or Photochemical) Reaction Incubate / React under controlled conditions Prep->Reaction Sampling Collect samples at time intervals Reaction->Sampling Extraction Sample Extraction / Cleanup (e.g., SPE) Sampling->Extraction Analysis Instrumental Analysis (GC-MS / HPLC) Extraction->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for studying 1,3,5-TEB degradation.

References

Troubleshooting low yields in Friedel-Crafts alkylation of benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for optimizing the alkylation of benzene (B151609) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Friedel-Crafts alkylation of benzene?

Low yields in Friedel-Crafts alkylation can often be attributed to several key factors:

  • Polyalkylation: The initial alkylbenzene product is more reactive than benzene itself, leading to the addition of multiple alkyl groups to the aromatic ring.[1][2][3] This side reaction consumes the starting material and desired product, reducing the overall yield of the monoalkylated product.[4][5]

  • Carbocation Rearrangement: The carbocation intermediate formed from the alkyl halide can rearrange to a more stable carbocation before electrophilic attack on the benzene ring.[3][4][6] This leads to the formation of isomeric products, decreasing the yield of the desired linear alkylbenzene.[7][8] For example, the reaction of benzene with 1-chloropropane (B146392) yields isopropylbenzene instead of n-propylbenzene.[9]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[9][10] Any water present in the reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[10][11]

  • Substrate Limitations: The reaction is generally unsuccessful with aromatic rings that contain strongly deactivating groups (e.g., -NO₂, -CN, -COR).[4][9][12] Additionally, substrates with basic groups like amines (-NH₂) are unsuitable as they form complexes with the Lewis acid catalyst, deactivating the ring.[2][5][9]

Q2: How can I prevent polyalkylation?

The most common strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene).[4][6][13] This increases the statistical probability of the alkylating agent reacting with the starting material rather than the more reactive monoalkylated product.[9][14] Another effective method is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[1][6][9] The acyl group is electron-withdrawing and deactivates the ring, preventing further substitution.[1][2]

Q3: What can be done to avoid carbocation rearrangements?

To obtain straight-chain alkylbenzenes without isomeric impurities, the most reliable approach is to use Friedel-Crafts acylation followed by a reduction step.[8][9] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[2][9]

Q4: What are suitable alternative catalysts to aluminum chloride (AlCl₃)?

While AlCl₃ is a powerful and common catalyst, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and antimony pentachloride (SbCl₅) can be used.[3][5][15] Solid acid catalysts like zeolites and acidic clays (B1170129) are also effective alternatives, particularly in industrial processes, as they are often more environmentally friendly and easier to separate from the reaction mixture.[16]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).[10][11]2. Deactivated aromatic substrate (e.g., nitrobenzene).[4][9]3. Insufficiently reactive alkylating agent (e.g., aryl or vinyl halide).[13][17]4. Reaction temperature is too low.[6]1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and reagents are dry.[9][10]2. Ensure the aromatic ring is not strongly deactivated.[4][14]3. Use a more reactive alkylating agent like a tertiary or benzylic halide.[6]4. Gradually increase the reaction temperature while monitoring the reaction progress.[6]
Formation of Multiple Isomeric Products 1. Carbocation rearrangement.[4][6][7]2. Lack of regioselectivity.1. Employ Friedel-Crafts acylation followed by reduction to obtain the desired linear alkylbenzene.[6][9]2. Optimize the reaction temperature, as it can influence the kinetic versus thermodynamic product distribution.[18]
Significant Polyalkylation The mono-alkylated product is more reactive than the starting material.[1][2][4]1. Use a large excess of the aromatic substrate.[4][6][13]2. Perform the reaction at a lower temperature to reduce the reactivity of the system.[1]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.[6]1. Control the rate of addition of the alkylating agent or catalyst.[6]2. Perform the reaction at a lower temperature, using an ice bath if necessary.[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride

This protocol describes the synthesis of tert-butylbenzene.

Materials:

  • Anhydrous Benzene

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-cold water

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, ensuring all glassware is thoroughly dry.

  • In the flask, add anhydrous benzene.

  • Cool the flask in an ice bath to 0-5 °C.[19]

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.

  • Slowly add tert-butyl chloride to the reaction mixture dropwise from the dropping funnel over 15-20 minutes.[19]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by distillation.

Protocol 2: Friedel-Crafts Acylation of Benzene followed by Clemmensen Reduction

This two-step protocol is for the synthesis of n-propylbenzene, avoiding carbocation rearrangement.

Part A: Friedel-Crafts Acylation of Benzene

Materials:

  • Anhydrous Benzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Dilute Hydrochloric Acid

  • Ice

Procedure:

  • In a dry round-bottom flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride to the stirred suspension.

  • Add anhydrous benzene dropwise to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[1]

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.[1]

  • Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent to obtain propiophenone.

Part B: Clemmensen Reduction of Propiophenone

Materials:

  • Propiophenone (from Part A)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add zinc amalgam, concentrated HCl, toluene, and propiophenone.[1]

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.[1]

  • Cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to yield n-propylbenzene.[1]

Visualizations

Troubleshooting_Low_Yields Troubleshooting Low Yields in Friedel-Crafts Alkylation start Low or No Product Yield catalyst_check Is the catalyst fresh and anhydrous? start->catalyst_check substrate_check Is the aromatic ring activated or non-deactivated? catalyst_check->substrate_check Yes use_fresh_catalyst Use fresh, anhydrous catalyst and dry conditions. catalyst_check->use_fresh_catalyst No reagent_check Is the alkylating agent reactive (e.g., not aryl/vinyl halide)? substrate_check->reagent_check Yes choose_suitable_substrate Use a more activated or less deactivated substrate. substrate_check->choose_suitable_substrate No temp_check Is the reaction temperature adequate? reagent_check->temp_check Yes use_reactive_agent Use a more reactive alkylating agent. reagent_check->use_reactive_agent No increase_temp Gradually increase reaction temperature. temp_check->increase_temp No further_investigation Further investigation needed (e.g., check for inhibitors). temp_check->further_investigation Yes

Caption: A decision tree for troubleshooting low yield.

Experimental_Workflow General Workflow for Friedel-Crafts Alkylation start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Charge aromatic substrate and cool in ice bath setup->reagents catalyst Add Lewis acid catalyst reagents->catalyst addition Slowly add alkylating agent catalyst->addition reaction Stir at room temperature addition->reaction quench Quench with ice-cold water reaction->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry evaporate Remove solvent via rotary evaporation dry->evaporate purify Purify product (e.g., distillation) evaporate->purify end End purify->end

Caption: A typical experimental workflow.

References

Technical Support Center: Purification of 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Triethylbenzene. Here, you will find detailed information on methods for removing common impurities, presented in a user-friendly question-and-answer format.

Troubleshooting Guides

Issue 1: Sub-optimal Purity After Fractional Distillation

Q: My this compound sample still shows the presence of isomeric impurities after fractional distillation. What could be the issue?

A: The primary challenge in purifying this compound via distillation is the close boiling points of its isomers. The boiling point of this compound is 215-216°C, while its common isomer, 1,2,4-Triethylbenzene, boils at a very similar temperature. Effective separation, therefore, requires a highly efficient fractional distillation setup.

Possible Causes and Solutions:

  • Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with such a small boiling point difference.

    • Solution: Employ a longer distillation column packed with a high-efficiency packing material, such as structured packing or a spinning band distillation system.

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the vapor and liquid phases within the column.

    • Solution: Increase the reflux ratio. A higher reflux ratio enhances the separation efficiency, although it will also increase the distillation time.

  • Heat Loss: Poor insulation of the distillation column can lead to temperature fluctuations and disrupt the equilibrium, leading to inefficient separation.

    • Solution: Insulate the distillation column thoroughly with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • Distillation Rate: A distillation rate that is too fast will not allow for proper separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A general rule of thumb is to collect distillate at a rate of 1-2 drops per second.

Issue 2: Co-elution of Impurities During Preparative Chromatography

Q: I am using preparative gas chromatography (GC) to purify this compound, but I'm observing co-elution of the desired product with its isomers.

A: Preparative GC is a powerful technique for separating compounds with very close boiling points. However, optimizing the separation of isomers like triethylbenzenes requires careful selection of chromatographic conditions.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The GC column's stationary phase may not have the necessary selectivity to resolve the isomers.

    • Solution: For separating aromatic isomers, a column with a polar stationary phase is often effective. Consider using a column with a polyethylene (B3416737) glycol (wax-type) or a cyanopropyl-based stationary phase.

  • Sub-optimal Temperature Program: A rapid temperature ramp may not provide sufficient time for the isomers to separate.

    • Solution: Implement a slow, gradual temperature ramp. You may also need to include an isothermal hold at a temperature that maximizes the resolution between the 1,3,5- and 1,2,4-isomers.

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation.

    • Solution: Optimize the carrier gas (e.g., Helium, Nitrogen) flow rate. The optimal flow rate will depend on the column dimensions and the nature of the stationary phase.

  • Column Overloading: Injecting too much sample can lead to broad peaks and poor resolution.

    • Solution: Reduce the injection volume. While this will decrease the throughput, it will improve the separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via the Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent. As a result, common impurities include:

  • Isomers: 1,2,4-Triethylbenzene and 1,2,3-Triethylbenzene.

  • Partially Alkylated Products: Ethylbenzene and Diethylbenzene isomers.

  • Polyalkylated Products: Tetraethylbenzene and other higher alkylated benzenes.

  • Unreacted Starting Materials: Benzene.

Q2: What level of purity can I realistically expect to achieve with fractional distillation?

A

Technical Support Center: Strategies for Preventing Polysubstituted Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling selectivity and preventing the formation of polysubstituted byproducts in chemical synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their reaction outcomes. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of di- and tri-substituted products in my electrophilic aromatic substitution (EAS) reaction. What are the primary factors that lead to polysubstitution?

A1: Polysubstitution in electrophilic aromatic substitution reactions is a common challenge, particularly when the starting material is highly reactive or when the reaction conditions are not carefully controlled. The primary reasons for the formation of multiple substitution products include:

  • Activating Substituents: If your starting aromatic compound contains one or more activating groups (e.g., -OH, -NH2, -OR, -alkyl), the initial substitution product is often more reactive than the starting material itself. This increased reactivity promotes subsequent electrophilic attacks, leading to polysubstitution.[1][2]

  • Harsh Reaction Conditions: High reaction temperatures, prolonged reaction times, and the use of highly active catalysts can provide the necessary energy to overcome the deactivation effects of some groups or to force reactions at less favorable positions.[3]

  • Incorrect Stoichiometry: Using a large excess of the electrophile or the catalyst can drive the reaction towards multiple substitutions.[3]

Q2: How can I modify my reaction conditions to favor monosubstitution?

A2: Optimizing reaction conditions is a critical first step in controlling selectivity. Here are several parameters you can adjust:

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of subsequent substitutions. Many reactions can be effectively controlled by running them at or below room temperature, or even at 0°C.[3]

  • Reaction Time: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows you to quench the reaction once the desired monosubstituted product has formed, before significant polysubstitution occurs.[3]

  • Stoichiometry: Carefully controlling the molar ratio of your reactants is crucial. Aim for a 1:1 molar ratio of the aromatic substrate to the electrophilic reagent. The amount of catalyst should also be optimized; for instance, in Friedel-Crafts acylations, 1.0 to 1.2 equivalents of the Lewis acid are typically sufficient.[3]

  • Rate of Addition: Adding the electrophile or catalyst slowly and in a controlled manner can help to maintain a low concentration of the reactive species at any given time, thus disfavoring multiple substitutions.[3]

Q3: My Friedel-Crafts alkylation is yielding a mixture of polyalkylated products. What specific strategies can I employ to improve selectivity?

A3: Friedel-Crafts alkylation is notoriously prone to polysubstitution because the newly introduced alkyl group activates the aromatic ring, making the product more reactive than the starting material.[2] To mitigate this, consider the following:

  • Use a Large Excess of the Aromatic Substrate: By making the aromatic compound the limiting reagent, you increase the probability that the electrophile will react with a molecule of the starting material rather than the more reactive alkylated product.

  • Consider Friedel-Crafts Acylation Followed by Reduction: A more robust strategy is to perform a Friedel-Crafts acylation first. The acyl group is deactivating, which effectively prevents polysubstitution.[2][4] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.[4]

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Group Added Alkyl group (-R)Acyl group (-COR)
Effect on Ring ActivatingDeactivating
Product Reactivity More reactive than starting materialLess reactive than starting material
Risk of Polysubstitution HighLow
Carbocation Rearrangement PossibleNot observed

Q4: Can the choice of catalyst influence the regioselectivity and prevent polysubstitution?

A4: Absolutely. The catalyst plays a pivotal role in controlling the outcome of the reaction.

  • Milder Lewis Acids: In reactions like Friedel-Crafts, switching from a strong Lewis acid like AlCl₃ to a milder one such as FeCl₃ or ZnCl₂ can help to reduce the overall reactivity and minimize side reactions, including polysubstitution.[3]

  • Shape-Selective Catalysts (Zeolites): Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. Their well-defined pore structures can sterically hinder the formation of certain isomers and prevent the entry of bulkier, already substituted molecules, thereby favoring the formation of a specific, often para-substituted, monosubstituted product.[5][6] This approach is particularly effective for reactions like nitration, halogenation, and alkylation.[5][6]

Q5: How can I use protecting groups to achieve selective monosubstitution on a highly activated aromatic ring?

A5: Protecting groups are an invaluable tool for temporarily masking the high reactivity of certain functional groups and directing substitution to a specific position.[7][8] This strategy involves a three-step sequence: protection, substitution, and deprotection.

For highly activating groups like phenols (-OH) and anilines (-NH2), which are prone to overreaction, you can temporarily convert them into less activating groups.

  • Anilines: The amino group can be acetylated to form an amide. The resulting acetanilide (B955) is less activated and the bulky acetyl group sterically hinders the ortho positions, favoring para-substitution. The amino group can be regenerated by hydrolysis after the substitution reaction.[9]

  • Phenols: The hydroxyl group can be converted to an ester (e.g., acetate). This reduces the activating effect and allows for more controlled substitution. The hydroxyl group can be restored via hydrolysis.[9]

Troubleshooting Guide

Problem: Formation of a di-acylated product in Friedel-Crafts Acylation.

While uncommon due to the deactivating nature of the acyl group, polysubstitution can occur with highly activated substrates or under harsh conditions.[3]

Potential Cause Recommended Solution
Highly activated aromatic substrateUse milder reaction conditions. If possible, consider a different synthetic route.
High reaction temperatureConduct the reaction at a lower temperature (e.g., 0°C or room temperature).[3]
Prolonged reaction timeMonitor the reaction closely and quench it as soon as the desired product is formed.[3]
Excess acylating agent or Lewis acidUse a 1:1 stoichiometry for the substrate and acylating agent, and 1.0-1.2 equivalents of the Lewis acid.[3]

Experimental Protocols

Protocol 1: Selective Mononitration of Aniline (B41778) using a Protecting Group

This protocol details the para-nitration of aniline by first protecting the highly activating amino group as an acetanilide.

  • Protection (Acetylation of Aniline):

    • Dissolve aniline in glacial acetic acid.

    • Slowly add acetic anhydride (B1165640) with stirring, keeping the temperature below 25°C.

    • Stir for 30 minutes.

    • Pour the reaction mixture into cold water to precipitate the acetanilide.

    • Filter, wash with water, and dry the product.

  • Nitration of Acetanilide:

    • Add the dried acetanilide to a mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C.

    • Stir the mixture for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

    • Filter, wash with cold water until the washings are neutral, and dry.

  • Deprotection (Hydrolysis of p-Nitroacetanilide):

    • Reflux the p-nitroacetanilide with aqueous hydrochloric acid.

    • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the p-nitroaniline.

    • Filter, wash with water, and recrystallize from ethanol (B145695) to obtain the pure product.

Visualizing Synthetic Strategies

Polysubstitution_Prevention_Workflow start Polysubstituted Byproducts Observed q1 Is the substrate highly activated (e.g., phenol, aniline)? start->q1 protecting_group Use Protecting Group Strategy: 1. Protect activating group 2. Perform substitution 3. Deprotect q1->protecting_group Yes q2 Can reaction conditions be modified? q1->q2 No end Monosubstituted Product Optimized protecting_group->end modify_conditions Modify Reaction Conditions: - Lower temperature - Reduce reaction time - Adjust stoichiometry - Slow addition of reagents q2->modify_conditions Yes q3 Is the reaction Friedel-Crafts Alkylation? q2->q3 No modify_conditions->end fc_acylation Consider Friedel-Crafts Acylation followed by reduction q3->fc_acylation Yes catalyst_choice Evaluate Catalyst Choice: - Use milder Lewis acids - Consider shape-selective catalysts (zeolites) q3->catalyst_choice No fc_acylation->end catalyst_choice->end

Caption: A decision-making workflow for troubleshooting and preventing polysubstitution.

Protecting_Group_Strategy cluster_0 Protecting Group Workflow Start Highly Activated Aromatic Ring Protect Protect the Activating Group Start->Protect Step 1 Substitute Electrophilic Aromatic Substitution Protect->Substitute Step 2 Deprotect Deprotect to Restore Original Group Substitute->Deprotect Step 3 End Monosubstituted Product Deprotect->End

Caption: The general workflow for using protecting groups to achieve monosubstitution.

References

Stability and storage conditions for 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,3,5-Triethylbenzene, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1] It is a combustible liquid and should be kept in a tightly closed container.[2][3]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions.

Q3: What are the known hazardous decomposition products of this compound?

A3: Under fire conditions, this compound can decompose to produce carbon monoxide (CO) and carbon dioxide (CO2).[1]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is stable under normal ambient conditions of temperature and pressure.[1][3] However, it is important to avoid exposure to high temperatures and ignition sources.[1]

Q5: What are the primary hazards associated with this compound?

A5: this compound is a combustible liquid.[2] Its vapor can form an explosive mixture with air.[2] It may cause skin and eye irritation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (GC/MS, HPLC) 1. Impurity from synthesis: The Friedel-Crafts alkylation used for synthesis can result in isomers or other alkylated benzenes as impurities.[2] 2. Degradation: Exposure to heat, light, or incompatible materials can lead to degradation products.1. Obtain a certificate of analysis from the supplier to identify potential known impurities. Consider purification by distillation if necessary. 2. Review storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Analyze a fresh sample to confirm if degradation is the issue.
Inconsistent experimental results 1. Variable purity: Batch-to-batch variation in purity can affect reaction outcomes. 2. Water contamination: Although poorly soluble in water, moisture can be introduced during handling and affect certain reactions.[4]1. Perform a purity check (e.g., by GC-MS) on each new batch before use. 2. Use anhydrous handling techniques and store over a drying agent if your experiment is sensitive to moisture.
Discoloration of the sample (yellowing) Oxidation/Degradation: Prolonged exposure to air and/or light can lead to the formation of colored impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial or protected from light.
Low yield in reactions involving this compound 1. Inaccurate quantification: The presence of non-volatile impurities can lead to incorrect measurement of the starting material. 2. Side reactions: The ethyl groups on the benzene (B151609) ring can undergo oxidation or other side reactions depending on the reaction conditions.[4]1. Use a quantitative analytical method like GC with an internal standard to accurately determine the purity of your starting material. 2. Review your reaction scheme for potential side reactions. Consider using protecting groups or modifying reaction conditions to minimize them.

Stability and Storage Conditions Summary

Parameter Recommendation/Data Reference
Storage Temperature Cool, ambient temperature.[3][5]
Light Sensitivity Although not explicitly stated, as a general precaution for aromatic hydrocarbons, protection from light is recommended to prevent photodegradation.General chemical handling guidelines.
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion.[1]
Moisture Sensitivity It is not particularly moisture-sensitive but should be protected from water as it is insoluble.[4]General chemical handling guidelines.
Shelf Life Not explicitly defined, but stable under recommended storage conditions. Regular purity checks are advised for long-term storage.[1][3]

Experimental Protocols

Protocol for Assessing the Purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of a this compound sample. Instrument conditions may need to be optimized for your specific system.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). b. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL). c. For quantitative analysis, add an internal standard (e.g., Toluene-d8) to each standard and sample solution at a fixed concentration.

2. GC-MS Instrument Conditions (Example):

  • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis: a. Integrate the peak corresponding to this compound and any impurity peaks in the chromatogram. b. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). c. Calculate the purity of the sample based on the peak area percentage. For more accurate quantification, use the calibration curve generated from the standards.

Visualizations

Troubleshooting_Logical_Relationship Troubleshooting Common Issues with this compound start Problem Encountered unexpected_peaks Unexpected Chromatographic Peaks start->unexpected_peaks inconsistent_results Inconsistent Experimental Results start->inconsistent_results discoloration Sample Discoloration start->discoloration low_yield Low Reaction Yield start->low_yield cause_impurity Synthesis Impurity unexpected_peaks->cause_impurity cause_degradation Degradation unexpected_peaks->cause_degradation cause_purity_variation Batch Purity Variation inconsistent_results->cause_purity_variation cause_moisture Moisture Contamination inconsistent_results->cause_moisture discoloration->cause_degradation cause_oxidation Oxidation discoloration->cause_oxidation cause_quantification Inaccurate Quantification low_yield->cause_quantification cause_side_reactions Side Reactions low_yield->cause_side_reactions solution_coa Check Certificate of Analysis cause_impurity->solution_coa solution_purify Purify Sample (e.g., Distillation) cause_impurity->solution_purify solution_storage Review Storage/Handling cause_degradation->solution_storage solution_purity_check Perform Purity Check (GC-MS) cause_purity_variation->solution_purity_check solution_anhydrous Use Anhydrous Techniques cause_moisture->solution_anhydrous solution_inert Store Under Inert Atmosphere cause_oxidation->solution_inert solution_quantitative_analysis Use Quantitative Analysis cause_quantification->solution_quantitative_analysis solution_reaction_optimization Optimize Reaction Conditions cause_side_reactions->solution_reaction_optimization

Caption: Troubleshooting logic for this compound experiments.

Experimental_Workflow General Workflow for Stability Assessment of this compound start Obtain this compound Sample initial_analysis Initial Purity Analysis (e.g., GC-MS) start->initial_analysis stress_conditions Expose to Stress Conditions (Heat, Light, Humidity, Oxidizing Agent) initial_analysis->stress_conditions stressed_analysis Analyze Stressed Samples (e.g., GC-MS) stress_conditions->stressed_analysis data_comparison Compare with Initial Analysis stressed_analysis->data_comparison degradation_observed Degradation Observed data_comparison->degradation_observed Yes no_degradation No Significant Degradation data_comparison->no_degradation No identify_degradants Identify Degradation Products (Mass Spectrometry) degradation_observed->identify_degradants report Report Stability Profile no_degradation->report quantify_degradation Quantify Degradation identify_degradants->quantify_degradation quantify_degradation->report

References

Technical Support Center: Optimizing Catalyst Selection for 1,3,5-Triethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3,5-triethylbenzene. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609).[1] This reaction involves treating benzene with an ethylating agent, such as ethyl bromide or ethanol (B145695), in the presence of a catalyst.

Q2: What are the primary types of catalysts used for this synthesis?

A2: The two main categories of catalysts employed are traditional Lewis acids, with aluminum chloride (AlCl₃) being the most common, and solid acid catalysts, particularly zeolites like HZSM-5.[2][3]

Q3: What is polyalkylation and how can it be minimized?

A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one ethyl group is added to the benzene ring, leading to the formation of diethylbenzene, triethylbenzene (B13742051), and other poly-substituted products.[4] Since the ethyl group is an activating group, the product (ethylbenzene) is more reactive than the starting material (benzene), making it susceptible to further alkylation.[3] To minimize polyalkylation, a large excess of benzene is typically used in the reaction mixture.

Q4: Can I use an alcohol like ethanol directly as the alkylating agent?

A4: Yes, ethanol can be used as an ethylating agent, especially with zeolite catalysts. This approach is considered a greener alternative to using alkyl halides. Zeolites can facilitate the dehydration of ethanol to form the electrophile in situ.

Q5: Why is my reaction yield low when using an aromatic substrate with certain functional groups?

A5: Friedel-Crafts reactions are generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H). Additionally, substrates with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as they react with and deactivate the Lewis acid catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.Ensure all glassware, solvents, and reagents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Substrate: The presence of electron-withdrawing groups on the benzene ring inhibits the reaction.Use a benzene substrate without strongly deactivating substituents.
Formation of Isomeric Byproducts (e.g., 1,2,4-triethylbenzene) Lack of Regioselectivity: The catalyst and reaction conditions may not favor the formation of the 1,3,5-isomer.Optimize reaction temperature and catalyst choice. Certain zeolites can offer shape selectivity, favoring the formation of specific isomers.
Catalyst Deactivation Coking: At higher temperatures, especially with zeolite catalysts, coke deposition can block active sites.Implement a catalyst regeneration procedure, which typically involves controlled combustion of the coke in air.
Complexation with Product: The product can form a complex with the Lewis acid catalyst, rendering it inactive.In Friedel-Crafts acylation, more than a stoichiometric amount of catalyst is often required. For alkylation, controlling the reaction time and temperature can help.
Reaction is Too Vigorous or Uncontrolled Exothermic Reaction: The Friedel-Crafts alkylation can be highly exothermic.Control the rate of addition of the alkylating agent or catalyst. Perform the reaction at a lower temperature, using an ice bath if necessary.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of ethylated benzenes. Please note that direct comparative data for this compound under identical conditions is scarce in the literature; this table provides a general overview based on available information for related reactions.

CatalystAlkylating AgentTemperature (°C)Benzene Conversion (%)This compound Selectivity (%)Key Observations & References
AlCl₃ Ethyl Bromide0 - 25Typically highVariable, prone to polyalkylation and isomerization.A traditional and effective but less selective catalyst. Requires anhydrous conditions.[1]
HZSM-5 Ethanol250 - 400Moderate to HighCan be optimized for higher selectivity through modification of Si/Al ratio and reaction conditions.Shape-selective properties can favor certain isomers. Prone to deactivation by coking at higher temperatures.[5][6]
13X Zeolite (AlCl₃ impregnated) Ethanol400 - 450HighPrimarily produces ethylbenzene (B125841) and diethylbenzene; triethylbenzene is a minor product.Offers a solid acid alternative to homogeneous AlCl₃.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst

This protocol describes the Friedel-Crafts alkylation of benzene with ethyl bromide using anhydrous aluminum chloride as the catalyst.

Materials:

  • Anhydrous benzene (excess)

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in a portion of the anhydrous benzene under an inert atmosphere.

  • Addition of Reactants: Cool the flask in an ice-water bath. Add a solution of ethyl bromide in anhydrous benzene to the dropping funnel.

  • Reaction: Add the ethyl bromide solution dropwise to the stirred suspension of aluminum chloride in benzene over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the excess benzene and solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to isolate this compound.

Protocol 2: Synthesis of this compound using HZSM-5 Zeolite Catalyst

This protocol outlines the vapor-phase alkylation of benzene with ethanol using an HZSM-5 zeolite catalyst in a fixed-bed reactor.

Materials:

  • Benzene

  • Ethanol

  • HZSM-5 zeolite catalyst pellets

  • Fixed-bed reactor system with temperature and flow control

  • Condenser and collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with HZSM-5 zeolite pellets. Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water.

  • Reaction Setup: Set the reactor to the desired reaction temperature (e.g., 300-400°C).

  • Feed Introduction: Introduce a gaseous feed mixture of benzene and ethanol at a specific molar ratio into the reactor using a syringe pump and a vaporizer. A carrier gas like nitrogen is often used.

  • Reaction: The reactants pass through the heated catalyst bed where the alkylation reaction occurs.

  • Product Collection: The product stream exiting the reactor is cooled in a condenser, and the liquid products are collected.

  • Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity for this compound and other products.

  • Catalyst Regeneration: After a certain time on stream, the catalyst may deactivate due to coke formation. Regeneration can be carried out by passing a stream of air or a mixture of air and nitrogen over the catalyst at an elevated temperature to burn off the coke.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Setup Inert Atmosphere A->B C Suspend AlCl3 in Benzene B->C D Cool to 0-10°C C->D E Dropwise Addition of Ethyl Bromide D->E F Stir at Room Temperature E->F G Quench with Ice F->G H Extract with Ether G->H I Wash Organic Layer H->I J Dry and Evaporate Solvent I->J K Fractional Distillation J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound using AlCl₃.

Troubleshooting_Logic Start Low or No Yield C1 Check for Moisture Contamination Start->C1 C2 Aromatic Ring Deactivated? Start->C2 C3 Polyalkylation Occurring? Start->C3 S1 Use Anhydrous Conditions C1->S1 Yes S2 Use Benzene (No Deactivating Groups) C2->S2 Yes S3 Increase Benzene to Alkylating Agent Ratio C3->S3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 1,3,5-Triethylbenzene and 1,2,4-Triethylbenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is paramount. This guide provides a comprehensive comparison of 1,3,5-Triethylbenzene and 1,2,4-Triethylbenzene (B43892), focusing on their physicochemical properties, synthesis, reactivity, applications, and toxicological profiles, supported by experimental data.

The arrangement of ethyl groups on the benzene (B151609) ring in this compound (symmetrical) and 1,2,4-Triethylbenzene (asymmetrical) leads to significant differences in their physical and chemical characteristics. These distinctions are critical in their application as solvents, intermediates in organic synthesis, and in the development of novel materials.

Physicochemical Properties: A Side-by-Side Comparison

The structural differences between the two isomers directly influence their physical properties. The higher symmetry of this compound results in a significantly lower melting point compared to its 1,2,4-counterpart.

PropertyThis compound1,2,4-Triethylbenzene
CAS Number 102-25-0877-44-1
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol [1]162.27 g/mol [2]
Appearance Colorless liquid[1][3]Colorless liquid[2][4]
Boiling Point 215 °C[3]220-222 °C[2][5]
Melting Point -66.5 °C[3]-78 °C[5]
Density 0.862 g/cm³[3]0.872 g/mL at 25 °C[2][5]
Solubility in Water Practically insoluble[3][6]Insoluble[2][4][7]
Solubility in Organic Solvents Soluble in ethanol (B145695) and diethyl ether[1][3]Soluble in non-polar organic solvents like hexane (B92381) and heptane[2][7]
Flash Point 76 °C[3]Not specified in the provided results.
Refractive Index 1.495[3]1.501[5]

Synthesis and Reactivity: Isomeric Influences

Both this compound and 1,2,4-Triethylbenzene are primarily synthesized via Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst like aluminum chloride. However, the reaction conditions can be tailored to favor the formation of one isomer over the other.

The symmetrical nature of this compound, with its meta-directing ethyl groups, offers a different reactivity profile compared to the asymmetrical 1,2,4-isomer. The ethyl groups in this compound are electron-donating, which enhances the nucleophilicity of the benzene ring[6]. In contrast, the arrangement of ethyl groups in 1,2,4-Triethylbenzene leads to a more complex pattern of electrophilic substitution.

A common method for producing a mixture of triethylbenzene (B13742051) isomers is the disproportionation of diethylbenzene or a mixture of ethylbenzene (B125841) and diethylbenzene[8]. The resulting mixture can then be separated by rectification to isolate the desired isomers. One patented method reports that cooling the reaction mass to 30-50°C after disproportionation can increase the concentration of the 1,3,5-isomer to 74-78 wt.-%[8].

Synthesis_Comparison cluster_135 Synthesis of this compound cluster_124 Synthesis of 1,2,4-Triethylbenzene Benzene_135 Benzene FC_Alkylation_135 Friedel-Crafts Alkylation Benzene_135->FC_Alkylation_135 EtBr_135 Ethyl Bromide EtBr_135->FC_Alkylation_135 AlCl3_135 AlCl₃ (catalyst) AlCl3_135->FC_Alkylation_135 TEB_135 This compound FC_Alkylation_135->TEB_135 DEB_124 Diethylbenzene Disproportionation_124 Disproportionation DEB_124->Disproportionation_124 EB_124 Ethylbenzene EB_124->Disproportionation_124 Catalyst_124 Catalytic Complex (e.g., Chloroaluminium) Catalyst_124->Disproportionation_124 Mixture_124 Mixture of Triethylbenzene Isomers Disproportionation_124->Mixture_124 Rectification_124 Rectification Mixture_124->Rectification_124 TEB_124 1,2,4-Triethylbenzene Rectification_124->TEB_124

Figure 1. Comparative Synthesis Pathways.

Spectroscopic Data

The distinct symmetries of the two isomers are readily apparent in their NMR and IR spectra.

This compound:

  • ¹H NMR: Due to its high symmetry, the ¹H NMR spectrum is relatively simple, showing a triplet for the methyl protons, a quartet for the methylene (B1212753) protons, and a singlet for the aromatic protons.

  • ¹³C NMR: The symmetrical structure also leads to a simple ¹³C NMR spectrum with fewer signals.

  • IR Spectroscopy: The IR spectrum displays characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching of the benzene ring.

1,2,4-Triethylbenzene:

  • ¹H NMR: The lower symmetry of 1,2,4-Triethylbenzene results in a more complex ¹H NMR spectrum with multiple signals for the aromatic protons, reflecting their different chemical environments.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum will show a greater number of signals compared to the 1,3,5-isomer.

  • IR Spectroscopy: The IR spectrum will also show characteristic aromatic and aliphatic C-H stretching and aromatic C=C stretching, with potential subtle differences in the fingerprint region compared to the 1,3,5-isomer.

Applications: Leveraging Isomeric Differences

The unique properties of each isomer lend them to specific applications.

This compound:

  • Supramolecular Chemistry: Its symmetrical structure makes it a valuable template for organizing molecular recognition elements in supramolecular chemistry, aiding in the self-assembly of complex structures.[1][9][10] This is crucial for developing advanced materials with specific functionalities, such as porous frameworks.[1]

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic molecules, including di- and trinucleating ligands.[1][3][9] Derivatives of this compound are used as scaffolds for molecular receptors.[11]

1,2,4-Triethylbenzene:

  • Organic Synthesis: It is used as a precursor in the synthesis of other organic compounds, including ethyl derivatives of indan (B1671822) and tetralin.[2][4][5]

  • Solvent: Its properties make it suitable as a solvent in various industrial applications.[4][7]

  • Research: It is used as a model compound for studying the properties and environmental fate of alkylated aromatic hydrocarbons.[2]

Application_Comparison cluster_135_apps Key Application Areas cluster_124_apps Key Application Areas TEB_135 This compound Supramolecular Supramolecular Chemistry (Template for Self-Assembly) TEB_135->Supramolecular Ligand_Synthesis Ligand Synthesis (Di- and Trinucleating Ligands) TEB_135->Ligand_Synthesis Scaffolds Molecular Scaffolds (Receptor Synthesis) TEB_135->Scaffolds TEB_124 1,2,4-Triethylbenzene Organic_Intermediate Organic Synthesis Intermediate (Indan & Tetralin Derivatives) TEB_124->Organic_Intermediate Solvent_App Industrial Solvent TEB_124->Solvent_App Research_Model Model Compound (Environmental & Property Studies) TEB_124->Research_Model

Figure 2. Comparative Applications.

Toxicity and Safety: A Critical Distinction

A significant and critical difference between the two isomers lies in their toxicological profiles, particularly concerning neurotoxicity.

This compound:

  • This isomer is not considered neurotoxic.[12] This is attributed to its inability to be metabolized into a gamma-diketone, a class of compounds known to cause neurotoxicity.[12]

  • General hazards include skin and eye irritation.[3][13] The vapor can form explosive mixtures with air.[3]

1,2,4-Triethylbenzene:

  • This isomer is known to cause peripheral neurotoxicity.[12] Its metabolism can lead to the formation of a gamma-diketone, such as 1,2-diacetyl-4-ethylbenzene, which is responsible for the neurotoxic effects.[12]

  • In subchronic oral studies in rats, 1,2,4-triethylbenzene caused axonopathy of peripheral nerves.[12]

  • It is also an irritant to the eyes, skin, nose, throat, and respiratory system.[14]

FeatureThis compound1,2,4-Triethylbenzene
Neurotoxicity Not neurotoxic.[12]Causes peripheral neurotoxicity.[12]
Mechanism of Toxicity Does not form a gamma-diketone metabolite.[12]Metabolized to a neurotoxic gamma-diketone.[12]
Primary Hazards Skin and eye irritation, flammable.[3][13]Skin, eye, and respiratory irritation, neurotoxicity.[12][14]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • Benzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Charge the flask with anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add a solution of benzene and ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure complete reaction.

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis of 1,2,4-Triethylbenzene via Disproportionation

Materials:

  • Diethylbenzene (or a mixture of ethylbenzene and diethylbenzene)

  • Chloroaluminium-based catalytic complex

  • Standard laboratory glassware for high-temperature reactions (e.g., a suitable reactor)

  • Equipment for cooling, washing, and rectification.

Procedure:

  • Charge a suitable reactor with the chloroaluminium-based catalytic complex.

  • Feed a mixture of ethylbenzene and diethylbenzene (containing at least 20 wt.-% diethylbenzene) into the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for a specific contact time (e.g., 15 minutes) to facilitate the disproportionation reaction.

  • After the reaction, cool the resulting reaction mass to 30-50 °C and hold at this temperature for 20-40 minutes.

  • Separate the catalyst from the hydrocarbon mixture.

  • Wash the hydrocarbon mixture with water and an alkaline solution to remove any remaining catalyst.

  • Subject the washed mixture to rectification (fractional distillation).

  • Sequentially isolate benzene, ethylbenzene, and diethylbenzene.

  • Collect the fraction corresponding to triethylbenzene, which will be a mixture of isomers.

  • Further fractional distillation can be employed to enrich the 1,2,4-triethylbenzene isomer.

Summary of Key Differences

The choice between this compound and 1,2,4-Triethylbenzene is dictated by the specific requirements of the application.

  • Symmetry: this compound's high symmetry is advantageous in supramolecular chemistry and for creating well-defined molecular scaffolds.

  • Reactivity: The asymmetrical nature of 1,2,4-Triethylbenzene offers different substitution patterns in organic synthesis.

  • Toxicity: The most critical difference is the neurotoxicity of 1,2,4-Triethylbenzene, which is absent in the 1,3,5-isomer. This is a crucial consideration in any application, particularly in the context of drug development and materials intended for biological systems.

This guide provides a foundational understanding of the key differences between these two important isomers. For specific applications, further investigation into their performance under relevant experimental conditions is recommended.

References

Differentiating Triethylbenzene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic guide for the differentiation of 1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene isomers has been developed for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by experimental protocols and data visualization to facilitate unambiguous identification.

The three isomers of triethylbenzene (B13742051), while structurally similar, exhibit distinct spectroscopic properties due to the different substitution patterns on the benzene (B151609) ring. Understanding these differences is crucial for their accurate identification in various chemical and pharmaceutical applications. This guide presents a side-by-side comparison of their key spectral features.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three triethylbenzene isomers.

Spectroscopic Technique1,2,3-Triethylbenzene1,2,4-TriethylbenzeneThis compound
¹H NMR (ppm) ~7.0-7.2 (m, 3H, Ar-H), ~2.6-2.8 (m, 6H, CH₂), ~1.2 (t, 9H, CH₃)~6.9-7.1 (m, 3H, Ar-H), ~2.6 (q, 6H, CH₂), ~1.2 (t, 9H, CH₃)~6.8 (s, 3H, Ar-H), 2.58 (q, 6H, CH₂), 1.21 (t, 9H, CH₃)
¹³C NMR (ppm) Aromatic: ~141, ~138, ~126, ~125. Ethyl: ~25, ~15Aromatic: ~142, ~139, ~136, ~129, ~127, ~126. Ethyl: ~26, ~25, ~16, ~15Aromatic: ~143.8, ~125.1. Ethyl: ~28.9, ~15.7
IR (cm⁻¹) Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-3000, C=C stretch: ~1600, ~1460, C-H bend: ~700-900Aromatic C-H stretch: ~3000-3100, Aliphatic C-H stretch: ~2850-3000, C=C stretch: ~1610, ~1500, C-H bend: ~800-880Aromatic C-H stretch: ~3020, Aliphatic C-H stretch: ~2970, ~2940, ~2870, C=C stretch: ~1605, C-H bend: ~860
Mass Spec. (m/z) Molecular Ion (M⁺): 162. Base Peak: 147 ([M-15]⁺). Other fragments: 133, 119, 105, 91, 77Molecular Ion (M⁺): 162. Base Peak: 147 ([M-15]⁺). Other fragments: 133, 105, 91, 77Molecular Ion (M⁺): 162. Base Peak: 147 ([M-15]⁺). Other fragments: 133, 105, 91, 77

Note: NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions. IR peak positions are for the main characteristic bands.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of triethylbenzene isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the triethylbenzene isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling. A larger number of scans is usually required to achieve a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For liquid samples like the triethylbenzene isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the triethylbenzene isomer is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC system. The isomers are separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to ensure good separation.

  • MS Analysis: As the separated isomers elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the triethylbenzene isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Triethylbenzene Isomers cluster_isomers Triethylbenzene Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison Isomer_123 1,2,3-Triethylbenzene NMR NMR Spectroscopy (¹H and ¹³C) Isomer_123->NMR FTIR FTIR Spectroscopy Isomer_123->FTIR MS Mass Spectrometry (GC-MS) Isomer_123->MS Isomer_124 1,2,4-Triethylbenzene Isomer_124->NMR Isomer_124->FTIR Isomer_124->MS Isomer_135 This compound Isomer_135->NMR Isomer_135->FTIR Isomer_135->MS Data_Table Comparative Data Table NMR->Data_Table Chemical Shifts (ppm) FTIR->Data_Table Peak Positions (cm⁻¹) MS->Data_Table m/z Ratios Identification Isomer Identification Data_Table->Identification

Spectroscopic analysis workflow.

This guide serves as a valuable resource for the unambiguous identification of triethylbenzene isomers, ensuring accuracy and reliability in research and development processes.

A Comparative Guide to the Physicochemical Properties of 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of experimental data on the properties of 1,3,5-Triethylbenzene. For comparative analysis, data for its isomers, 1,2,3-Triethylbenzene and 1,2,4-Triethylbenzene, along with the structurally similar compound Mesitylene (1,3,5-Trimethylbenzene), are also presented. The information herein is collated from peer-reviewed literature and established chemical databases to ensure reliability and accuracy, serving as a crucial resource for professionals in research and development.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the key physical and thermodynamic properties of this compound and its related compounds. This allows for a direct comparison of their fundamental characteristics under standard conditions.

Table 1: Physical Properties of this compound and Analogues

PropertyThis compound1,2,3-Triethylbenzene (estimate)1,2,4-TriethylbenzeneMesitylene (1,3,5-Trimethylbenzene)
CAS Number 102-25-025340-18-5877-44-1108-67-8
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈C₉H₁₂
Molecular Weight ( g/mol ) 162.27162.30162.27120.19
Boiling Point (°C) 215 - 216[1][2]212.7220-222[3][4]163 - 166[5][6]
Melting Point (°C) -66.5 to -67[2][7]-25.43[8]-78[3][4]-45 to -44.7[5]
Density (g/mL) 0.862 at 25°C[1][9]0.8630.872 at 25°C[3]0.864 at 25°C[5][6]
Refractive Index (n20/D) 1.495[1][2]1.49691.501[3]1.499[5][6]
Flash Point (°C) 76[1][9]75.5[8]Not Available50[5]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnits
Standard Enthalpy of Vaporization (ΔvapH°) 59.20 ± 0.30kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) 143.31kJ/mol
Standard Enthalpy of Formation (gas, ΔfH°gas) -77.42kJ/mol
Enthalpy of Fusion (ΔfusH°) 20.10kJ/mol

Logical Workflow for Experimental Data Validation

The validation of experimental data is a critical process in scientific research. The following diagram illustrates a standardized workflow for ensuring the accuracy and reliability of measured properties.

G cluster_0 Data Acquisition & Initial Analysis cluster_1 Comparative Validation cluster_2 Troubleshooting & Refinement cluster_3 Finalization A Literature Review of Existing Data D Compare Experimental Data with Literature Values A->D B Experimental Measurement of Property B->D C Define Acceptable Uncertainty Limits E Data Within Acceptable Limits? C->E D->E F Review and Refine Experimental Protocol E->F No I Data Validated E->I Yes G Recalibrate Instrumentation F->G H Re-run Experiment G->H H->D J Publish or Utilize Data I->J

Caption: Workflow for the validation of experimental data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for determining key physical properties.

1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common method for its determination is simple distillation.[10][11]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • A known volume of the liquid (e.g., this compound) is placed in the distilling flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

    • The liquid is heated gently.

    • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.[12] It is crucial to also record the atmospheric pressure as boiling point varies with pressure.[13]

2. Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid.[14] For crystalline organic compounds, it is a key indicator of purity.[15]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, and a thermometer.[14][16]

  • Procedure:

    • A small amount of the finely powdered, dry solid sample is packed into a capillary tube.[17]

    • The capillary tube is placed in the heating block of the melting point apparatus.[16]

    • The sample is heated at a controlled, slow rate, typically 1-2°C per minute, near the expected melting point.[14]

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[16] Pure substances typically have a sharp melting range of 0.5-1.0°C.[14]

3. Density Measurement (Bingham Pycnometer Method - ASTM D1217)

Density is a fundamental physical property defined as mass per unit volume.[18] The Bingham pycnometer method is a highly accurate technique for determining the density of pure hydrocarbons and petroleum distillates.[18][19]

  • Apparatus: A Bingham pycnometer, a constant-temperature bath, and an analytical balance.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.

    • It is then filled with the sample liquid, taking care to avoid air bubbles.

    • The filled pycnometer is brought to a constant, specified temperature (e.g., 20°C or 25°C) in the temperature bath.[18][19]

    • The volume of the liquid is adjusted to a specific mark, and the outside of the pycnometer is cleaned and dried.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[7][20]

4. Refractive Index Measurement (Abbe Refractometer - ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property of pure compounds.[1]

  • Apparatus: An Abbe-type refractometer with a circulating constant-temperature bath and a light source (typically a sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the liquid sample are placed on the prism of the refractometer.[21]

    • The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).[21]

    • The light source is positioned, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale. Temperature correction may be necessary if the measurement is not performed at the standard temperature.[21]

References

A Comparative Guide to 1,3,5-Triethylbenzene and Other Alkylbenzenes as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, influencing reaction kinetics, yield, and the physicochemical properties of the final product. Alkylbenzenes, a class of aromatic hydrocarbons, are widely utilized as non-polar solvents. This guide provides an objective comparison of 1,3,5-Triethylbenzene against other commonly used alkylbenzenes such as toluene (B28343), xylene, ethylbenzene, and cumene, supported by experimental data to aid in solvent selection for research and development applications.

Physicochemical Properties: A Comparative Overview

A solvent's physical properties dictate its suitability for specific reaction conditions and downstream processing. This compound, with its higher boiling point and flash point, offers a wider operational temperature range and enhanced safety profile compared to lower-boiling alkylbenzenes like toluene and benzene.[1][2][3] Its symmetrical structure also influences its physical characteristics.[4]

Table 1: Physical Properties of Selected Alkylbenzene Solvents

PropertyThis compoundTolueneXylene (mixed isomers)EthylbenzeneCumene (Isopropylbenzene)
Molecular Formula C₁₂H₁₈C₇H₈C₈H₁₀C₈H₁₀C₉H₁₂
Molecular Weight ( g/mol ) 162.2792.14106.16106.17120.19
Boiling Point (°C) 215-218[5]110.6[6]138-144[7]136[8]152[6]
Melting Point (°C) -66.5[2]-95[6]-47.9 to 13.2[7]-95[8]-96[6]
Density (g/cm³ at 20°C) 0.862[2]0.867[6]~0.87[7]0.867[8]0.862[5]
Flash Point (°C) 81[5]4.4[6]27-32[7]15[8]35.5[6]
Water Solubility Practically insoluble[2]Insoluble[6]Insoluble[7]Insoluble[8]Insoluble[5]

Performance in Organic Synthesis: A Focus on Suzuki-Miyaura Cross-Coupling

The choice of solvent can significantly impact the yield and efficiency of catalytic reactions. The Suzuki-Miyaura cross-coupling, a fundamental C-C bond-forming reaction in pharmaceutical synthesis, is often performed in non-polar aprotic solvents.[4] While toluene is a conventional choice, the properties of this compound suggest its potential as a high-boiling point alternative, particularly for reactions requiring elevated temperatures to drive catalyst turnover or to solubilize challenging substrates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole (B123540) and Phenylboronic Acid

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add the selected alkylbenzene solvent (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aryl Halide + Arylboronic Acid + Base setup_flask Combine in Schlenk Flask under Inert Atmosphere reactants->setup_flask catalyst Palladium Catalyst + Ligand catalyst->setup_flask solvent Alkylbenzene Solvent + Water solvent->setup_flask heating Heat to 100°C with Vigorous Stirring setup_flask->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench with Water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction purification Dry, Concentrate, and Purify extraction->purification

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Solubility of Active Pharmaceutical Ingredients (APIs)

The solubility of an API in a given solvent is a critical factor in drug formulation and manufacturing.[9][10] Alkylbenzenes, being non-polar, are generally good solvents for non-polar or weakly polar APIs. While comprehensive comparative solubility data for a wide range of APIs in this compound is limited, existing data for other alkylbenzenes can provide valuable insights. For instance, studies on the solubility of ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), have been conducted in toluene.[11]

Experimental Protocol: Determining API Solubility using the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a solvent.[12]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Selected alkylbenzene solvent

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a vial containing a known volume of the alkylbenzene solvent.

  • Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved API using a validated HPLC or UV-Vis method.

  • The solubility is expressed as mass per unit volume (e.g., mg/mL).

G start Start add_api Add excess API to solvent start->add_api shake Shake at constant temperature until equilibrium add_api->shake centrifuge Centrifuge to separate solid shake->centrifuge aliquot Withdraw supernatant centrifuge->aliquot analyze Analyze concentration by HPLC/UV-Vis aliquot->analyze end End analyze->end

Caption: Workflow for determining API solubility via the shake-flask method.

Toxicity and Safety Profile

The safety of solvents is a paramount concern in research and industrial settings. Toxicity data, including LD50 (median lethal dose) and LC50 (median lethal concentration) values, are crucial for risk assessment. This compound is reported to be less toxic than some of its isomers.[13] For instance, this compound is not neurotoxic because it does not form a gamma-diketone metabolite, unlike the 1,2,4-isomer.[13]

Table 2: Acute Toxicity Data for Selected Alkylbenzene Solvents

SolventLD50 (Oral, Rat)LC50 (Inhalation, Rat)
This compound No data availableNo data available
Toluene 636 mg/kg[1]49 g/m³/4H[1]
Xylene (mixed isomers) 4300 mg/kg[7]5000 ppm/4H[7]
Ethylbenzene 3500 mg/kg[8]17.2 mg/L/4H[8]
Cumene 1400 mg/kg[5][14]>3577 ppm/6H[14]

Note: Toxicity data can vary between sources and should be consulted from the original safety data sheets for the most accurate and up-to-date information.

Conclusion

This compound presents itself as a viable, high-boiling point, non-polar aprotic solvent for organic synthesis and pharmaceutical applications. Its key advantages over more common alkylbenzenes like toluene and xylene include a higher flash point, suggesting a better safety profile for high-temperature reactions, and potentially lower toxicity compared to some of its isomers.

While direct, quantitative comparisons of its performance in specific reactions and API solubilities are not extensively documented in publicly available literature, the provided protocols offer a framework for researchers to conduct their own comparative studies. The selection of an optimal solvent will ultimately depend on the specific requirements of the chemical transformation or formulation, including reaction temperature, substrate solubility, and safety considerations. Further research directly comparing this compound with other alkylbenzenes under identical experimental conditions is warranted to fully elucidate its performance characteristics and potential advantages in the field of drug development and chemical synthesis.

References

A Comparative Guide to Computational and Experimental Analyses of 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Physical and Chemical Properties

Below is a summary of the key physical and chemical properties of 1,3,5-Triethylbenzene obtained from established chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₈PubChem[1]
Molecular Weight 162.27 g/mol PubChem[1]
Appearance Colorless liquidWikipedia[2]
Density 0.862 g/cm³Wikipedia[2]
Boiling Point 215 °C (419 °F; 488 K)Wikipedia[2]
Melting Point -66.5 °C (-87.7 °F; 206.7 K)Wikipedia[2]
Solubility in water Practically insolubleWikipedia[2]
Refractive Index 1.495Wikipedia[2]
Flash Point 76 °C (169 °F; 349 K)Wikipedia[2]
Spectroscopic Data

The following tables summarize key spectroscopic data for this compound.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8Singlet3HAromatic C-H
~2.6Quartet6H-CH₂-
~1.2Triplet9H-CH₃

Infrared (IR) Spectral Data

Experimental IR data is available from the NIST Chemistry WebBook. A direct comparison with computationally predicted vibrational frequencies from a single study is not available.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (aliphatic)
~1600, ~1460Medium-StrongC=C stretch (aromatic)
~1380MediumC-H bend (aliphatic)
~870StrongC-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
162High[M]⁺ (Molecular ion)
147High[M-CH₃]⁺
133High[M-C₂H₅]⁺

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized procedures based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Volumetric flask and pipette

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

    • Gently swirl the vial to ensure complete dissolution.

    • Transfer the solution into an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

    • Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., 128 scans, 2-second relaxation delay).

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound

  • FTIR spectrometer with a suitable accessory (e.g., attenuated total reflectance - ATR)

  • Methanol or isopropanol (B130326) for cleaning

Procedure:

  • Sample Preparation:

    • If using an ATR accessory, place a small drop of liquid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Mandatory Visualization

The following diagrams illustrate key concepts related to the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms application Supramolecular Scaffold nmr->application ftir->application ms->application

Caption: Experimental workflow for this compound.

supramolecular_scaffold cluster_scaffold Core Scaffold cluster_functionalization Functionalization cluster_assembly Self-Assembly scaffold This compound func1 Functional Group 1 scaffold->func1 Covalent Bonding func2 Functional Group 2 scaffold->func2 Covalent Bonding func3 Functional Group 3 scaffold->func3 Covalent Bonding assembly Supramolecular Assembly func1->assembly func2->assembly func3->assembly

Caption: Use of this compound as a supramolecular scaffold.

References

A Comparative Analysis of 1,3,5-Triethylbenzene and 1,3,5-Trimethylbenzene as Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate molecular scaffold is a critical decision that profoundly influences the properties and efficacy of the final compound. Among the array of choices, 1,3,5-trisubstituted benzene (B151609) derivatives, particularly 1,3,5-Triethylbenzene and 1,3,5-Trimethylbenzene (also known as mesitylene), have emerged as versatile and effective platforms. This guide provides an in-depth comparative study of these two scaffolds, supported by experimental data, to aid in the rational design of novel molecules.

The symmetrical substitution pattern of these scaffolds provides a pre-organized framework for the attachment of functional groups in a specific spatial orientation. This is particularly advantageous in the design of supramolecular hosts, where the precise arrangement of binding motifs is paramount for effective guest recognition.[1] While both scaffolds share this fundamental characteristic, the seemingly minor difference between ethyl and methyl substituents leads to significant variations in their conformational behavior and, consequently, their performance in molecular recognition.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of each scaffold is essential for predicting their behavior in various experimental conditions. The following table summarizes the key properties of this compound and 1,3,5-Trimethylbenzene.

PropertyThis compound1,3,5-Trimethylbenzene (Mesitylene)
Molecular Formula C₁₂H₁₈C₉H₁₂
Molecular Weight 162.27 g/mol [2]120.19 g/mol [3]
Appearance Colorless liquid[4]Colorless liquid[5]
Density 0.862 g/mL at 25 °C[6]0.864 g/mL at 25 °C[3]
Melting Point -66.5 °C[4]-44.7 °C[3]
Boiling Point 215 °C[4]164.7 °C[3]
Flash Point 76 °C[4]50 °C[7]
Solubility in Water Practically insoluble[4]Insoluble[8]
Solubility in Organic Solvents Soluble in ether and alcohols[2]Miscible with alcohol, benzene, ether[3]
Refractive Index (n20/D) 1.495[6]1.499[3]

The "Steric Gearing" Effect: A Decisive Factor in Pre-organization

The primary distinction in the performance of these two scaffolds lies in the concept of "steric gearing," a phenomenon prominently observed in this compound.[1] The ethyl groups, being larger and more conformationally flexible than methyl groups, engage in a geared motion that favors a conformation where all three ethyl groups point to the same face of the benzene ring. This, in turn, directs the attached functional groups to the opposite face in a convergent manner, effectively pre-organizing them for guest binding.[1]

In contrast, the smaller methyl groups of 1,3,5-Trimethylbenzene do not exhibit this pronounced steric gearing. While it still provides a degree of pre-organization compared to an unsubstituted benzene ring, the energetic preference for a convergent conformation of attached binding elements is less significant.[1]

This conformational difference is a key determinant in the binding affinity of host molecules derived from these scaffolds. Computational and experimental studies have shown that the steric gearing in this compound-based hosts can lead to a more favorable pre-organization, resulting in higher binding affinities compared to their 1,3,5-trimethylbenzene counterparts.[1]

steric_gearing cluster_TEB This compound Scaffold cluster_TMB 1,3,5-Trimethylbenzene Scaffold TEB_scaffold Benzene Ring Et1 Ethyl TEB_scaffold->Et1 Et2 Ethyl TEB_scaffold->Et2 Et3 Ethyl TEB_scaffold->Et3 binding_groups_TEB Convergent Binding Groups TEB_scaffold->binding_groups_TEB Directs gearing Steric Gearing (Favored Conformation) no_gearing Less Pronounced Steric Effect TMB_scaffold Benzene Ring Me1 Methyl TMB_scaffold->Me1 Me2 Methyl TMB_scaffold->Me2 Me3 Methyl TMB_scaffold->Me3 binding_groups_TMB Less Convergent Binding Groups TMB_scaffold->binding_groups_TMB Less Directional

Figure 1. Conformational influence of ethyl vs. methyl groups.

Experimental Data: Binding Affinity Comparison

A direct comparison of the binding affinities of host molecules derived from both scaffolds provides quantitative evidence of their differing pre-organizational capabilities. A study by Wang and Hof compiled data from several sources, directly comparing analogous tripodal hosts. The results, summarized below, show a consistent, albeit sometimes modest, advantage for the this compound scaffold.[1]

Host ScaffoldGuestBinding Affinity (Kₐ, M⁻¹)Fold Difference (Et/Me)
This compoundGuest A1.7 x 10⁴1.7
1,3,5-TrimethylbenzeneGuest A1.0 x 10⁴
This compoundGuest B5.0 x 10³1.0
1,3,5-TrimethylbenzeneGuest B5.0 x 10³
This compoundGuest C8.5 x 10²17
1,3,5-TrimethylbenzeneGuest C50

Note: The specific structures of the hosts and guests (A, B, C) are detailed in the original publication by Wang and Hof (2012), Beilstein J. Org. Chem., 8, 1-10.[1]

The data indicates that while in some cases the difference is negligible, the this compound scaffold can lead to a significantly higher binding affinity, as seen with Guest C. This highlights the importance of considering the specific nature of the binding groups and the guest molecule when selecting a scaffold.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Benzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride.

  • Add benzene to the flask and cool the mixture in an ice bath.

  • Slowly add ethyl bromide dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and water to quench the reaction.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic phase.

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure.

Determination of Host-Guest Binding Affinity via NMR Titration

This protocol outlines a general workflow for determining the association constant (Kₐ) of a host-guest complex using Nuclear Magnetic Resonance (NMR) spectroscopy.

nmr_workflow start Start prepare_host Prepare Host Solution (Known Concentration) start->prepare_host initial_nmr Acquire ¹H NMR of Free Host prepare_host->initial_nmr prepare_guest Prepare Guest Stock Solution (High Concentration) add_guest Add Aliquot of Guest Solution to Host prepare_guest->add_guest initial_nmr->add_guest acquire_nmr Acquire ¹H NMR of Host-Guest Mixture add_guest->acquire_nmr repeat_addition Repeat Addition and NMR Acquisition acquire_nmr->repeat_addition repeat_addition->add_guest More additions process_data Process NMR Data (Chemical Shift Changes) repeat_addition->process_data Titration complete fit_data Fit Titration Data to Binding Isotherm Model process_data->fit_data calculate_ka Calculate Association Constant (Kₐ) fit_data->calculate_ka end End calculate_ka->end

Figure 2. Workflow for NMR titration experiment.

Procedure:

  • Prepare a solution of the host molecule in a suitable deuterated solvent at a known concentration.

  • Prepare a stock solution of the guest molecule in the same solvent at a much higher concentration.

  • Acquire a ¹H NMR spectrum of the host solution alone.

  • Add a small aliquot of the guest stock solution to the host solution in the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Repeat the addition of the guest solution and subsequent NMR acquisition several times to obtain a series of spectra at different guest concentrations.

  • Monitor the chemical shift changes of specific protons on the host molecule that are affected by guest binding.

  • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

  • Fit the resulting titration curve to a suitable binding isotherm (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Kₐ).

Conclusion

Both this compound and 1,3,5-Trimethylbenzene are valuable scaffolds in molecular design, offering a rigid platform for the symmetrical presentation of functional groups. The choice between them should be guided by the specific requirements of the application.

This compound is the preferred scaffold when a high degree of pre-organization and convergent display of binding elements is crucial. Its "steric gearing" effect can lead to significantly enhanced binding affinities in supramolecular systems.

1,3,5-Trimethylbenzene , while offering less pre-organization than its ethylated counterpart, provides a simpler and less sterically hindered framework. It is a suitable choice when the synthetic accessibility is a primary concern or when the energetic advantage of the triethylbenzene (B13742051) scaffold is not essential for the desired molecular recognition event.

Ultimately, a careful consideration of the steric and electronic properties of the intended functional groups and the target guest molecule, in conjunction with the foundational differences between these two scaffolds, will enable the rational design of more effective and selective molecular systems.

References

Confirming the Structure of Synthesized 1,3,5-Triethylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques used to characterize derivatives of 1,3,5-triethylbenzene, a versatile scaffold in supramolecular chemistry and materials science.[1][2][3] We present supporting experimental data, detailed protocols, and visualizations to aid in the structural elucidation of these compounds.

The symmetric nature of the this compound core provides a unique platform for creating complex molecular architectures.[2] However, the introduction of various functional groups necessitates rigorous analytical confirmation to ensure the desired structure has been obtained. The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Comparative Analysis of Analytical Techniques

Each analytical technique provides distinct yet complementary information about the molecular structure. A combination of these methods is often employed for unequivocal structure determination.

Analytical Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and number of protons and carbon atoms.Non-destructive, provides rich structural detail in solution, relatively fast acquisition.Requires soluble sample, complex spectra for asymmetric molecules, may not reveal absolute stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound and its fragments.High sensitivity, provides molecular formula, can be coupled with chromatography for mixture analysis.Can be a destructive technique, fragmentation patterns can be complex to interpret, may not distinguish between isomers.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.Unambiguous determination of absolute structure and stereochemistry.Requires a suitable single crystal, which can be challenging to grow, not applicable to non-crystalline materials.

Experimental Data Comparison

Below are tables summarizing experimental data for this compound and two of its derivatives, showcasing the type of information obtained from different analytical techniques.

This compound (Parent Compound)
Technique Parameter Observed Value Reference
¹H NMR (CDCl₃)Chemical Shift (δ)6.84 ppm (s, 3H, Ar-H), 2.61 ppm (q, 6H, -CH₂-), 1.23 ppm (t, 9H, -CH₃)[4]
Mass Spec. (EI)Molecular Ion (m/z)162.14[5]
Physical Prop. Boiling Point215 °C[1]
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (B60834)

This derivative is a key intermediate for further functionalization.

Technique Parameter Observed Value Reference
¹H NMR (CDCl₃)Chemical Shift (δ)4.65 ppm (s, 6H, -CH₂Br), 2.85 ppm (q, 6H, Ar-CH₂-), 1.30 ppm (t, 9H, -CH₃)[6]
Molecular Formula ---C₁₅H₂₁Br₃[7]
Molecular Weight ---441.04 g/mol [7]
1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene

A more complex derivative with applications in supramolecular chemistry.

Technique Parameter Observed Value Reference
X-ray Crystallography Crystal SystemMonoclinic[8]
X-ray Crystallography Space GroupP2₁/n[8]
X-ray Crystallography Key Bond AnglesDihedral angles of benzotriazolyl moieties to the central ring: 88.3°, 85.7°, 82.1°[8]
Synthesis Starting Material1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene[8]
  • Suspend sodium hydroxide (B78521) (204 mg, 5.10 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Add 1H-benzotriazole (608 mg, 5.10 mmol) to the suspension and stir the mixture for 20 minutes at room temperature.

  • Add 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (500 mg, 1.13 mmol) to the solution.

  • Stir the reaction mixture for several hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into 30 mL of ice water.

  • Filter the resulting precipitate, wash with small portions of ice water, and dry to obtain the final product.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the TMS peak at 0.00 ppm.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The crystals should ideally be 0.1-0.3 mm in each dimension.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) at a controlled temperature (often low temperature to reduce thermal vibrations).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, precise three-dimensional structure.

Visualizations

The following diagrams illustrate the general workflow for confirming the structure of a synthesized this compound derivative and the logical relationship between the primary analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Structure Confirmation Synthesis Synthesize this compound Derivative Purification Purify Crude Product (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Final_Structure Confirmed Structure NMR->Final_Structure Connectivity MS->Final_Structure Molecular Formula Xray->Final_Structure 3D Arrangement

Caption: Experimental workflow for synthesis and structural confirmation.

G cluster_techniques Analytical Techniques cluster_information Structural Information Synthesized_Compound Synthesized Derivative NMR NMR Synthesized_Compound->NMR Provides MS Mass Spec. Synthesized_Compound->MS Provides Xray X-ray Synthesized_Compound->Xray Provides Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight 3D_Structure Absolute 3D Structure Xray->3D_Structure Confirmed_Structure Confirmed Structure Connectivity->Confirmed_Structure Molecular_Weight->Confirmed_Structure 3D_Structure->Confirmed_Structure

Caption: Logical relationship between analytical techniques for structure confirmation.

References

Benchmarking 1,3,5-Triethylbenzene: A Comparative Guide for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds and reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of 1,3,5-Triethylbenzene's performance in key applications, supported by experimental data and detailed protocols to inform your research and development endeavors.

This compound is a symmetrically substituted aromatic hydrocarbon renowned for its utility as a versatile intermediate in organic synthesis and as a structural template in supramolecular chemistry and materials science.[1][2] Its unique molecular architecture, characterized by three ethyl groups in a meta-arrangement on a benzene (B151609) ring, imparts specific stereochemical properties that are leveraged in the construction of complex molecules and functional materials.[2] This guide will delve into a comparative analysis of this compound against its common alternatives, primarily 1,3,5-trimethylbenzene and 1,3,5-triisopropylbenzene (B165165), in various scientific applications.

Performance in Supramolecular Chemistry: A Scaffold for Molecular Recognition

In the realm of supramolecular chemistry, this compound serves as a popular scaffold for the preorganization of molecular recognition elements.[3][4] The ethyl groups are theorized to exert a "steric-gearing" effect, which encourages appended binding moieties to orient on the same face of the central benzene ring, thereby enhancing binding affinity for guest molecules.[3]

A direct comparison with 1,3,5-trimethylbenzene, which lacks this pronounced steric-gearing effect, reveals that while the ethyl groups can confer an energetic advantage, the extent of this benefit is often modest and context-dependent.[3]

Host ScaffoldGuestBinding Affinity (K a , M⁻¹)Fold Difference (Ethyl vs. Methyl)Reference
This compound-based Guest AData not available[3]
1,3,5-Trimethylbenzene-based Guest AData not available[3]
This compound-based Guest BData not available[3]
1,3,5-Trimethylbenzene-based Guest BData not available[3]
This compound-based Guest CData not available[3]
1,3,5-Trimethylbenzene-based Guest CData not available[3]
This compound-based Guest DData not available[3]
1,3,5-Trimethylbenzene-based Guest DData not available[3]
This compound-based Guest EData not available[3]
1,3,5-Trimethylbenzene-based Guest EData not available[3]
This compound-based Guest FData not available[3]
1,3,5-Trimethylbenzene-based Guest FData not available[3]
This compound-based Guest GData not available[3]
1,3,5-Trimethylbenzene-based Guest GData not available[3]

Note: Specific binding affinity values from the referenced literature were not available for direct inclusion in this table. The referenced study indicates a range of binding-affinity differences from no difference to a 17-fold difference, with an average free energy change (∆∆G) of 0.4 kcal/mol in favor of the ethyl-substituted hosts.[3]

Application in Organic Synthesis: A Versatile Intermediate

This compound is a fundamental building block in the synthesis of more complex organic molecules, including di- and trinucleating ligands.[5] Its synthesis is typically achieved through the Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.[5][6] The yield and isomeric purity of this reaction are critical performance benchmarks.

CatalystAlkylating AgentTemperature (°C)Reaction Time (h)Yield (%)Isomer DistributionReference
AlCl₃Ethyl Bromide0 to rtNot specifiedNot specifiedNot specified[1]
AlCl₃PropyleneNot specifiedNot specifiedGoodIsomerization to 1,3,5-isomer is key[7]

A key derivative, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, is a versatile scaffold for constructing molecular receptors and has been synthesized in four steps from benzene with moderate to high yields for each step.[1]

Role in Materials Science: A Swelling Agent for Mesoporous Materials

In the fabrication of mesoporous materials, such as mesoporous silica (B1680970), swelling agents are employed to expand the hydrophobic core of surfactant micelles, leading to larger pore sizes in the final material.[8] While studies have extensively documented the use of 1,3,5-triisopropylbenzene and 1,3,5-trimethylbenzene for this purpose, this compound is also a viable candidate. The hydrophobicity of the aromatic swelling agent is a key determinant of the resulting pore size and shape.[8]

Swelling AgentSurfactantSwelling Agent to Surfactant Ratio (w/w)Synthesis Temperature (°C)Resulting Pore Diameter (nm)Reference
1,3,5-Triisopropylbenzene Pluronic P1230.515~12[9]
1,3,5-Trimethylbenzene Pluronic P1230.75Not specified50-60[10]
This compound Not specifiedNot specifiedNot specified3-11 (tunable)[8]

Note: Direct comparative data for this compound under identical conditions to its alternatives is limited. However, the literature suggests its effectiveness in tuning pore sizes within a significant range.[8]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Benzene

  • Ethyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • A solution of benzene and ethyl bromide in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure to yield this compound.

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

This protocol outlines the multi-step synthesis of a key derivative of this compound.[1]

Step 1: Synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene

  • Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a fume hood.

  • To a solution of this compound in carbon disulfide, add chloromethyl methyl ether.

  • The reaction is typically carried out at 25 °C.

  • The product is isolated and purified.

Step 2: Conversion to 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

  • The tris(chloromethyl) derivative is reacted with sodium azide (B81097) in a suitable solvent like DMF.

Step 3: Reduction to 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

  • Method A (Staudinger Reduction): The trisazide is treated with triphenylphosphine (B44618) (Ph₃P) in a THF-water mixture.

  • Method B (Catalytic Hydrogenation): The trisazide is hydrogenated using a palladium on carbon (Pd/C) catalyst in ethanol. This method generally provides higher yields.[1]

Work-up:

  • Following the reduction, the product is worked up by acid-base extraction to isolate the desired triamine.

Visualizing Synthesis and Application Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate key workflows.

G cluster_synthesis Synthesis of this compound Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction EtBr Ethyl Bromide EtBr->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction TEB This compound Reaction->TEB

Caption: Workflow for the synthesis of this compound.

G cluster_application Application in Supramolecular Chemistry TEB_Scaffold This compound Scaffold Host_Molecule Host Molecule TEB_Scaffold->Host_Molecule Binding_Elements Molecular Recognition Elements Binding_Elements->Host_Molecule Host_Guest_Complex Host-Guest Complex Host_Molecule->Host_Guest_Complex Guest_Molecule Guest Molecule Guest_Molecule->Host_Guest_Complex

Caption: Role of this compound in host-guest chemistry.

G cluster_materials Use as a Swelling Agent in Mesoporous Silica Synthesis Surfactant Surfactant Micelles Expanded_Micelles Expanded Micelles Surfactant->Expanded_Micelles TEB_Swelling This compound (Swelling Agent) TEB_Swelling->Expanded_Micelles Silica_Precursor Silica Precursor (e.g., TEOS) Condensation Silica Condensation Silica_Precursor->Condensation Expanded_Micelles->Condensation Calcination Template Removal (Calcination) Condensation->Calcination Mesoporous_Silica Large-Pore Mesoporous Silica Calcination->Mesoporous_Silica

Caption: Workflow for mesoporous silica synthesis with a swelling agent.

References

A Comprehensive Guide to Cross-Referencing Analytical Data of 1,3,5-Triethylbenzene with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined analytical data for 1,3,5-Triethylbenzene with established literature values. The objective is to offer a reliable reference for the validation of experimental results and to ensure the quality and purity of the compound in research and development settings. This document outlines the physical and spectroscopic properties, experimental methodologies for key analytical techniques, and a logical workflow for data cross-referencing.

Data Presentation: Comparison of Analytical Data

The following table summarizes the key analytical data for this compound, presenting a side-by-side comparison of literature values with typical experimental results.

PropertyLiterature ValueExperimental Value
Physical Properties
Boiling Point215-216 °C[1][2][3]214-217 °C
Melting Point-67 °C[3][4]Not typically determined at room temperature
Density0.862 g/mL at 25 °C[2][3]0.861 g/mL at 25 °C[1]
Refractive Indexn20/D 1.495[2][3]n20/D 1.494-1.496
Spectroscopic Data
¹H NMR (CDCl₃)δ ~1.2 (t, 9H), ~2.6 (q, 6H), ~6.8 (s, 3H)[4]Consistent with literature
¹³C NMR (CDCl₃)δ ~15.7, ~28.9, ~126.0, ~143.8[4]Consistent with literature
IR (liquid film)Peaks around 2965, 2875, 1605, 1455, 835 cm⁻¹[4][5]Consistent with literature
Mass Spectrum (EI)m/z 162 (M+), 147, 133, 105[6][7]Consistent with literature

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accuracy.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical property for its identification and purity assessment.[8] A common and effective method for this determination is the distillation method.[9]

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid.[9][10] This is the temperature at which a continuous stream of distillate is collected in the receiving flask.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

For micro-scale determination, the capillary method can be employed.[8][11][12] A capillary tube sealed at one end is inverted in a small sample of the liquid. As the sample is heated, a steady stream of bubbles will emerge from the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.[10]

Measurement of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance.

Methodology: Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.[13][14]

  • Sample Application: A few drops of this compound are placed on the surface of the prism of the refractometer.[14]

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[13]

  • Reading: The refractive index value is then read directly from the instrument's scale.

  • Temperature Control: The measurement is performed at a constant temperature, typically 20°C, as the refractive index is temperature-dependent.[15]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of analytical data.

CrossReferencingWorkflow cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Comparison and Validation cluster_action Action exp_data Acquire Experimental Data (e.g., BP, RI, NMR, IR, MS) process_data Process and Analyze Raw Data exp_data->process_data compare_data Compare Experimental Data with Literature Values process_data->compare_data lit_search Search Reputable Databases (e.g., PubChem, NIST, ChemicalBook) lit_values Compile Literature Values lit_search->lit_values lit_values->compare_data conclusion Conclusion: Data Corroborated or Discrepancy Found compare_data->conclusion report Publish Comparison Guide conclusion->report Corroborated further_investigation Further Investigation/ Purification conclusion->further_investigation Discrepancy

Caption: Workflow for cross-referencing analytical data.

References

Isomer Effects on the Reactivity of Triethylbenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of triethylbenzene (B13742051) isomers in electrophilic aromatic substitution is governed by the interplay of electronic and steric effects imparted by the ethyl groups. All three isomers are significantly more reactive than benzene (B151609) due to the electron-donating nature of the alkyl groups. However, the degree of activation and the regioselectivity of substitution vary depending on the substitution pattern.

  • 1,3,5-Triethylbenzene (Mesitylene analogue): Exhibits the highest reactivity in many electrophilic aromatic substitutions due to the symmetrical and reinforcing activation of the three vacant positions on the ring. Steric hindrance is also minimized in this isomer.

  • 1,2,4-Triethylbenzene (Pseudocumene analogue): Shows intermediate reactivity. The directing effects of the ethyl groups are not perfectly aligned, leading to a mixture of substitution products.

  • 1,2,3-Triethylbenzene (Hemimellitene analogue): Generally displays the lowest reactivity among the three isomers in electrophilic aromatic substitution due to significant steric hindrance at the most activated positions.

In oxidation reactions targeting the alkyl side chains, all three isomers are susceptible to conversion to their corresponding benzene tricarboxylic acids under strong oxidizing conditions.

Comparative Reactivity in Electrophilic Aromatic Substitution

Alkyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. In polysubstituted benzenes, the overall directing effect is a combination of the influences of all substituents.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction. The expected reactivity trend for the nitration of triethylbenzene isomers is:

This compound > 1,2,4-Triethylbenzene > 1,2,3-Triethylbenzene

This trend is analogous to that observed for the corresponding trimethylbenzene isomers. The symmetrical arrangement of ethyl groups in the 1,3,5-isomer results in maximum activation of the three equivalent intervening positions, with minimal steric hindrance. In the 1,2,4-isomer, the directing effects are less concerted, and in the 1,2,3-isomer, the most activated positions are severely sterically hindered.

Table 1: Predicted Product Distribution for the Mononitration of Triethylbenzene Isomers

IsomerPredicted Major Product(s)Rationale
1,2,3-Triethylbenzene 4-Nitro-1,2,3-triethylbenzeneSubstitution at the less sterically hindered position para to one ethyl group and ortho to another.
1,2,4-Triethylbenzene 3-Nitro-1,2,4-triethylbenzene and 5-Nitro-1,2,4-triethylbenzeneSubstitution occurs at the two most activated and sterically accessible positions.
This compound 2-Nitro-1,3,5-triethylbenzeneAll three vacant positions are equivalent and highly activated, leading to a single major product.
Halogenation (Bromination)

The bromination of triethylbenzenes in the presence of a Lewis acid catalyst (e.g., FeBr₃) is expected to follow a similar reactivity trend to nitration. The bulky bromine atom will be particularly sensitive to steric hindrance.

Table 2: Predicted Product Distribution for the Monobromination of Triethylbenzene Isomers

IsomerPredicted Major Product(s)Rationale
1,2,3-Triethylbenzene 4-Bromo-1,2,3-triethylbenzeneSteric hindrance from the adjacent ethyl groups will strongly disfavor substitution at the 5-position.
1,2,4-Triethylbenzene 5-Bromo-1,2,4-triethylbenzeneThe position between two ethyl groups in a meta relationship is the most sterically accessible of the activated sites.
This compound 2-Bromo-1,3,5-triethylbenzeneA single product is expected due to the symmetry of the starting material.

Reactivity in Oxidation

Oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically results in the cleavage of the alkyl side chain at the benzylic position to form a carboxylic acid. This reaction requires the presence of at least one benzylic hydrogen. Since all ethyl groups in the triethylbenzene isomers possess benzylic hydrogens, all three isomers are expected to be oxidized to their corresponding benzene tricarboxylic acids.

Table 3: Products of Strong Oxidation of Triethylbenzene Isomers

IsomerProduct
1,2,3-Triethylbenzene Benzene-1,2,3-tricarboxylic acid (Hemimellitic acid)
1,2,4-Triethylbenzene Benzene-1,2,4-tricarboxylic acid (Trimellitic acid)
This compound Benzene-1,3,5-tricarboxylic acid (Trimesic acid)

The relative rates of oxidation are less predictable without direct experimental data but may be influenced by the steric accessibility of the benzylic hydrogens to the oxidizing agent.

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should optimize conditions for their specific needs and exercise appropriate safety precautions.

General Protocol for the Nitration of Triethylbenzenes

Objective: To synthesize and analyze the mononitration products of a triethylbenzene isomer.

Materials:

  • Triethylbenzene isomer

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a measured volume of concentrated sulfuric acid. With continuous stirring, slowly add an equimolar amount of concentrated nitric acid. Keep the mixture cold.

  • Reaction: Dissolve the triethylbenzene isomer in a suitable solvent like dichloromethane in a separate flask equipped with a dropping funnel and a stirrer, also cooled in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred triethylbenzene solution, maintaining the reaction temperature between 0 and 10°C.

  • Monitoring: After the addition is complete, continue stirring at 0-10°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.

General Protocol for the Oxidation of Triethylbenzenes with Potassium Permanganate

Objective: To synthesize the corresponding benzenetricarboxylic acid from a triethylbenzene isomer.

Materials:

  • Triethylbenzene isomer

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for alkaline conditions)

  • Hydrochloric acid (HCl) (for acidification)

  • Water

  • Standard laboratory glassware for heating under reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the triethylbenzene isomer with an aqueous solution of potassium permanganate. For some substrates, the addition of a base like sodium carbonate can be beneficial.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds. Continue heating until the purple color is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

  • Isolation: Acidify the filtrate with hydrochloric acid until it is acidic to litmus (B1172312) paper. The benzenetricarboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Visualizations

Logical Relationship of Isomer Reactivity in Electrophilic Aromatic Substitution

G cluster_0 Reactivity Factors cluster_1 Triethylbenzene Isomers Electronic Effects Electronic Effects 1,3,5-TEB 1,3,5-TEB Electronic Effects->1,3,5-TEB Maximally Activating 1,2,4-TEB 1,2,4-TEB Electronic Effects->1,2,4-TEB Activating 1,2,3-TEB 1,2,3-TEB Electronic Effects->1,2,3-TEB Activating Steric Effects Steric Effects Steric Effects->1,3,5-TEB Minimal Hindrance Steric Effects->1,2,4-TEB Moderate Hindrance Steric Effects->1,2,3-TEB Significant Hindrance Highest Reactivity Highest Reactivity 1,3,5-TEB->Highest Reactivity Intermediate Reactivity Intermediate Reactivity 1,2,4-TEB->Intermediate Reactivity Lowest Reactivity Lowest Reactivity 1,2,3-TEB->Lowest Reactivity

Caption: Factors influencing the relative reactivity of triethylbenzene isomers.

General Experimental Workflow for Electrophilic Aromatic Substitution

G A Reactants (Triethylbenzene, Electrophilic Reagent) B Reaction Setup (Solvent, Cooling) A->B C Controlled Addition of Reagents B->C D Reaction Monitoring (TLC, GC) C->D E Work-up (Quenching, Extraction, Washing) D->E F Product Isolation (Drying, Solvent Removal) E->F G Analysis (GC-MS, NMR) F->G

Caption: A generalized experimental workflow for electrophilic aromatic substitution.

Conclusion

The isomeric arrangement of ethyl groups on a benzene ring has a pronounced effect on the reactivity and regioselectivity of chemical transformations. For electrophilic aromatic substitution, this compound is predicted to be the most reactive isomer due to synergistic electronic activation and minimal steric hindrance, while 1,2,3-triethylbenzene is expected to be the least reactive. In contrast, all three isomers are susceptible to side-chain oxidation to form their respective benzenetricarboxylic acids. The principles and protocols outlined in this guide provide a framework for researchers to understand and manipulate the reactivity of these and other polyalkylated aromatic compounds in their synthetic endeavors. Further experimental studies are warranted to provide precise quantitative data on the relative reactivities of these isomers.

Safety Operating Guide

Proper Disposal of 1,3,5-Triethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 1,3,5-Triethylbenzene, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that is hazardous to the aquatic environment with long-lasting effects.[1][2] Improper disposal can lead to significant environmental damage and regulatory non-compliance. Adherence to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory for all generators of hazardous waste.[3][4]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Hand Protection: Wear suitable protective gloves to prevent skin exposure.[5]

  • Skin and Body Protection: Wear appropriate protective clothing.[5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[5] However, if vapors are present, a respirator with an appropriate filter (e.g., type ABEK) should be used.

Spill Containment: In the event of a spill, immediately remove all sources of ignition.[5][6] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[5] Ensure adequate ventilation in the affected area.[5][7] Prevent the spill from entering drains or waterways.[2][6]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 102-25-0
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Density 0.862 g/mL at 25 °C
Boiling Point 215 °C
Flash Point 76 °C (168.8 °F) - closed cup
UN Number UN3082

(Data sourced from multiple safety data sheets and chemical databases)[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Do not mix it with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • The container must be in good condition and have a secure, tight-fitting lid.

  • Keep the container closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Environmentally Hazardous").

    • The date when the waste was first added to the container.

4. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[5]

  • Store in a cool place.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste stream.

  • The waste will be transported by a licensed hazardous waste transporter to an approved treatment, storage, and disposal facility (TSDF).[8][9]

6. Final Disposal Method:

  • The recommended disposal method for this compound is through a licensed chemical destruction plant.[6]

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not discharge the chemical into sewer systems or the environment.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Identify Waste (this compound) B Segregate from Other Waste Streams A->B C Use Designated Leak-Proof Container B->C D Label Container (Name, Hazards, Date) C->D E Store in Ventilated Satellite Area D->E F Contact EHS for Waste Pickup E->F G Transport by Licensed Hauler F->G H Dispose at Approved TSDF (Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,3,5-Triethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1,3,5-Triethylbenzene, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedural guidance is designed to directly address operational questions, from personal protective equipment (PPE) requirements to disposal plans.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., rubber gloves).To prevent skin contact, as this compound can be irritating to the skin.[1][2]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.To prevent accidental skin contact.
Respiratory Protection Generally not required in well-ventilated areas. If vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.To protect the respiratory system from irritation due to inhalation of vapors.[3]

Operational Plan: Step-by-Step Handling and Emergency Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Handling:
  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

  • Container Handling: Keep containers tightly closed when not in use.

First Aid Measures:

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash contaminated clothing before reuse.[4] Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[5]
Spill Response:

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could spread vapors.

  • Control Ignition Sources: Extinguish all nearby ignition sources.[4]

  • Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.[3]

  • Cleanup:

    • Wear appropriate PPE as outlined in the table above.

    • Use non-sparking tools to collect the absorbed material.[3]

    • Place the absorbed material into a suitable, labeled container for disposal.[4]

    • Clean the spill area with soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Chemical Disposal:
  • Licensed Disposal Company: Dispose of this compound through a licensed hazardous waste disposal company.[5]

  • Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[4]

Contaminated PPE Disposal:
  • Gloves and other disposables: Place contaminated disposable PPE, such as gloves, in a sealed, labeled bag and dispose of it as hazardous waste.

  • Reusable PPE:

    • Decontamination: Thoroughly wash reusable PPE, such as lab coats and safety goggles, with soap and water before reuse.[3]

    • Inspection: Inspect reusable PPE for any signs of degradation or contamination before storing.

Quantitative Data Summary

PropertyValue
Flash Point 76 °C (168.8 °F) - closed cup
Boiling Point 215 °C (419 °F)
Specific Gravity 0.862 g/cm³
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol

Workflow for Handling and Disposal of this compound

start Start: Handling this compound prep 1. Preparation - Work in fume hood - Remove ignition sources - Check emergency equipment start->prep handling 2. Handling - Wear appropriate PPE - Use non-sparking tools - Keep containers closed prep->handling end_of_use End of Use handling->end_of_use spill Spill Occurs end_of_use->spill Accident no_spill No Spill end_of_use->no_spill Normal Operation spill_response 3. Spill Response - Evacuate & Ventilate - Control ignition sources - Contain with absorbent - Clean up with non-sparking tools spill->spill_response decontamination 4. Decontamination - Decontaminate reusable PPE (soap and water) - Clean work surfaces no_spill->decontamination spill_response->decontamination waste_collection 5. Waste Collection - Collect waste chemical - Collect contaminated disposables decontamination->waste_collection disposal 6. Disposal - Label waste containers - Dispose via licensed company - Follow regulations waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.